molecular formula C10H14N2O2 B6590618 3-Amino-4-isopropoxybenzamide CAS No. 1153956-60-5

3-Amino-4-isopropoxybenzamide

Cat. No.: B6590618
CAS No.: 1153956-60-5
M. Wt: 194.23 g/mol
InChI Key: OJMUMSABCFJGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-isopropoxybenzamide is a chemical building block of high interest in medicinal chemistry and drug discovery. It belongs to the benzamide class of compounds, a scaffold recognized for its versatility and presence in numerous biologically active molecules . The specific substitution pattern of this compound—featuring an amino group and an isopropoxy group on the benzamide core—makes it a valuable intermediate for constructing more complex structures for pharmaceutical research . Researchers utilize this and related benzamide derivatives as key synthons in exploring new therapeutic agents. The benzamide scaffold is a fundamental motif in organic chemistry, and its derivatives are investigated for a wide spectrum of pharmacological activities. Based on studies of similar compounds, these activities can include serving as chemotypes with antifungal properties and acting as potent inhibitors of enzymes like tyrosinase . The molecular structure of 3-Amino-4-isopropoxybenzamide, particularly the isopropoxy moiety, is designed to influence the molecule's lipophilicity and steric bulk, which can be critical for optimizing its interaction with biological targets and enhancing its pharmacokinetic properties . This product is intended for research applications as a chemical reference standard and as a starting material for the synthesis of specialized compounds. It is supplied with high-quality documentation and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,11H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMUMSABCFJGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Comprehensive Characterization of 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-isopropoxybenzamide (CAS: 1153956-60-5) is a specialized disubstituted benzamide intermediate employed in the synthesis of ATP-competitive inhibitors, particularly targeting human DNA topoisomerase IIα and various kinase pathways.[1][2] Characterized by a lipophilic isopropoxy tail and a reactive amino-benzamide core, this compound serves as a critical scaffold for optimizing the pharmacokinetic profiles of drug candidates, specifically improving membrane permeability compared to its methoxy analogs. This guide provides a rigorous technical analysis of its chemical structure, synthetic pathways, physicochemical properties, and applications in medicinal chemistry.[3]

Chemical Identity & Structural Analysis[1][2][4][5][6]

The molecule consists of a benzamide core substituted at the 3-position with a primary amine and at the 4-position with an isopropoxy ether linkage. The steric bulk of the isopropyl group provides distinct conformational properties compared to linear alkoxy chains, influencing binding affinity in hydrophobic pockets of target enzymes.

Parameter Data
IUPAC Name 3-Amino-4-(propan-2-yloxy)benzamide
CAS Registry Number 1153956-60-5
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
SMILES CC(C)Oc1ccc(C(N)=O)cc1N
InChI Key (Predicted) TXBABXDCOKEHMN-UHFFFAOYSA-N
Appearance Beige to off-white solid
Structural Visualization

The following diagram illustrates the connectivity and functional groups critical for its reactivity as a pharmacophore.

Figure 1: Functional connectivity of 3-Amino-4-isopropoxybenzamide highlighting reactive and binding motifs.

Physicochemical Properties[1][3][4][6][7][8][9][10][11]

Understanding the physicochemical profile is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction. The isopropoxy group significantly increases lipophilicity relative to the methoxy analog (3-amino-4-methoxybenzamide).

Property Value / Description Significance
Physical State Solid (Beige/Tan)Stable solid form facilitates handling in batch synthesis.
Melting Point ~150–160 °C (Predicted)*Typical for benzamide derivatives; indicates stable crystal lattice.
Solubility DMSO, Methanol, EthanolHigh solubility in polar organic solvents; low aqueous solubility.
LogP (Calc) ~1.1 – 1.4Moderate lipophilicity suitable for crossing biological membranes.
pKa (Amine) ~3.5 – 4.5Weakly basic aniline nitrogen; less reactive than aliphatic amines.
H-Bond Donors 2 (Amide NH₂, Aniline NH₂)Critical for interaction with enzyme active site residues (e.g., hinge regions).

*Note: Experimental melting points for this specific derivative are often proprietary; range is estimated based on the structural analog 3-Amino-4-methoxybenzamide (157 °C).

Synthesis & Manufacturing Protocols

The synthesis typically proceeds via the reduction of a nitro-precursor. The most robust route involves the alkylation of a phenol intermediate followed by catalytic hydrogenation.

Synthetic Pathway[3][12][13][14]
  • Alkylation: 4-Hydroxy-3-nitrobenzamide is alkylated with isopropyl halide (2-bromopropane) to install the ether linkage.

  • Reduction: The nitro group is reduced to the primary amine using Hydrogen gas over Palladium on Carbon (Pd/C) or iron-mediated reduction.

Synthesis Start 4-Hydroxy-3-nitrobenzamide (Starting Material) Step1 Alkylation (iPr-Br, K2CO3, DMF) Start->Step1 Inter Intermediate: 3-Nitro-4-isopropoxybenzamide Step1->Inter Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Product Product: 3-Amino-4-isopropoxybenzamide Step2->Product

Figure 2: Two-step synthetic route from commercially available nitro-benzamide precursors.

Detailed Protocol (Reduction Step)

Based on standard procedures for nitro-benzamide reduction (Skok et al., 2023).

  • Preparation: Dissolve 3-nitro-4-isopropoxybenzamide (1.0 eq) in anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an inert Nitrogen atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with Hydrogen gas (H₂) and stir under a hydrogen balloon (1 atm) or slight pressure (30 psi) at room temperature for 2–6 hours.

  • Monitoring: Monitor reaction progress via TLC (eluent: DCM/MeOH 9:1) or LC-MS until the starting material is fully consumed.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The crude beige solid can be purified via recrystallization (EtOH/Water) or flash chromatography if necessary.

  • Yield: Typical yields range from 85% to 95% .

Analytical Characterization

Validation of the structure is performed using ¹H NMR and Mass Spectrometry. The isopropyl group provides a distinct diagnostic signature.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
Shift (δ ppm) Multiplicity Integration Assignment
1.28 – 1.32 Doublet (d, J = 6.0 Hz)6HCH₃ of Isopropyl group
4.55 – 4.65 Septet (m)1HCH of Isopropyl ether
4.80 – 5.20 Broad Singlet2HNH₂ (Aniline amine)
6.80 – 6.90 Doublet1HAromatic C5-H (Ortho to ether)
7.15 – 7.25 Doublet of Doublets1HAromatic C6-H
7.28 – 7.35 Doublet/Singlet1HAromatic C2-H (Between amide/amine)
7.60 – 7.90 Broad Singlets2HCONH₂ (Amide protons)
Mass Spectrometry (ESI-MS)
  • Calculated Mass: 194.11

  • Observed [M+H]⁺: 195.1[1][2]

Applications in Drug Discovery[3][4][6]

3-Amino-4-isopropoxybenzamide acts as a versatile "left-hand side" building block in the design of small molecule inhibitors.

Topoisomerase IIα Inhibitors

Research by Skok et al. (2023) identified this scaffold as a key component in N-phenylpyrrolamide inhibitors .[4] The 3-amino group forms critical hydrogen bonds within the ATP-binding pocket of the Topoisomerase IIα enzyme, while the 4-isopropoxy group occupies a hydrophobic sub-pocket, enhancing potency and selectivity compared to smaller alkoxy groups.

Kinase Inhibition (SAR Probing)

In kinase drug discovery, the ortho-alkoxy-aniline motif is a privileged structure.

  • Lipophilicity Modulation: Replacing a methoxy group with an isopropoxy group increases the LogP, potentially improving Blood-Brain Barrier (BBB) penetration for CNS targets.

  • Steric Occlusion: The isopropyl group can induce conformational locking, forcing the benzamide into a preferred orientation for binding.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • GHS Signal Word: WARNING .

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.

References

  • Skok, Ž., et al. (2023).[4] ATP-competitive inhibitors of human DNA topoisomerase IIα with improved antiproliferative activity based on N-phenylpyrrolamide scaffold. ResearchGate.

  • PubChem. (n.d.).[5] Compound Summary for 3-Amino-4-methoxybenzamide (Structural Analog). National Library of Medicine.[6]

  • BLD Pharm. (n.d.). Product Analysis: 3-Amino-4-isopropoxybenzamide (CAS 1153956-60-5). BLD Pharm.

Sources

3-Amino-4-isopropoxybenzamide: Technical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-isopropoxybenzamide (CAS: 1153956-60-5 ) is a specialized organic intermediate primarily utilized in medicinal chemistry for the synthesis of ATP-competitive inhibitors of human DNA topoisomerase IIα.[1] Structurally characterized by a benzamide core with an amino group at the meta position and an isopropoxy group at the para position relative to the amide functionality, this compound serves as a critical "left-hand side" (LHS) scaffold in the construction of N-phenylpyrrolamide derivatives. Its unique substitution pattern provides essential hydrogen-bonding donors and hydrophobic interactions within enzyme active sites, distinguishing it from more common gastroprokinetic benzamides (e.g., cisapride derivatives).

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-Amino-4-isopropoxybenzamide
CAS Registry Number 1153956-60-5
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
SMILES CC(C)Oc1ccc(C(N)=O)cc1N
Appearance Beige solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Key Functional Groups Primary Amide (-CONH₂), Primary Amine (-NH₂), Isopropyl Ether (-OCH(CH₃)₂)

Synthetic Methodology

The synthesis of 3-Amino-4-isopropoxybenzamide typically proceeds through a three-step sequence starting from commercially available 4-hydroxy-3-nitrobenzoic acid . This route ensures regio-control of the substituents and high purity of the final amine.

Step 1: O-Alkylation (Introduction of Isopropoxy Group)

The phenolic hydroxyl group is alkylated using an isopropyl halide under basic conditions.

  • Reagents: 4-Hydroxy-3-nitrobenzoic acid, 2-iodopropane (or 2-bromopropane), Potassium carbonate (

    
    ).
    
  • Solvent: DMF or Acetonitrile.

  • Conditions: Reflux for 4–12 hours.

  • Mechanism:

    
     nucleophilic substitution. The carboxylate may also be esterified; if so, a hydrolysis step is required, or the sequence is adjusted to alkylate the ester form. Note: Direct alkylation of the hydroxy-acid often yields the ether-acid if controlled, or the ether-ester which is then hydrolyzed.
    
Step 2: Amidation (Formation of Benzamide)

The carboxylic acid is converted to the primary amide via an acid chloride intermediate.

  • Reagents: Thionyl chloride (

    
    ) or Oxalyl chloride; followed by aqueous Ammonia (
    
    
    
    ) or Ammonium hydroxide.
  • Conditions: Acid activation at reflux; Amidation at 0°C to RT.

  • Intermediate: 4-Isopropoxy-3-nitrobenzamide.

Step 3: Nitro Reduction (Unmasking the Aniline)

The nitro group is selectively reduced to the primary amine without affecting the amide or ether linkages.

  • Method A (Catalytic Hydrogenation):

    
     gas (1 atm), 10% Pd/C, Methanol/Ethanol.
    
  • Method B (Chemical Reduction): Tin(II) chloride (

    
    ), HCl/Ethanol (Useful if halogen substituents are present elsewhere, though not applicable here).
    
  • Yield: Typically >90%.[2][3][4][5]

SynthesisPath Start 4-Hydroxy-3-nitrobenzoic acid Inter1 4-Isopropoxy-3-nitrobenzoic acid Start->Inter1 iPr-I, K2CO3 (O-Alkylation) Inter2 4-Isopropoxy-3-nitrobenzamide Inter1->Inter2 1. SOCl2 2. NH3 (aq) (Amidation) Product 3-Amino-4-isopropoxybenzamide (CAS 1153956-60-5) Inter2->Product H2, Pd/C (Reduction)

Figure 1: Retrosynthetic pathway for the production of 3-Amino-4-isopropoxybenzamide.

Analytical Characterization

Verification of the substance identity relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The following signals are characteristic of the 3-amino-4-isopropoxy substitution pattern.

1H NMR (400 MHz, DMSO-d6) Expectations:
  • Amide Protons: Two broad singlets (or one broad exchangeable signal) around

    
     7.0–8.0 ppm (-CONH ₂).
    
  • Aromatic Protons:

    • H-2 (d, J~2 Hz):

      
       7.1–7.2 ppm (Ortho to amine/amide).
      
    • H-6 (dd):

      
       7.0–7.1 ppm.
      
    • H-5 (d, J~8 Hz):

      
       6.8–6.9 ppm (Ortho to alkoxy).
      
  • Amine Protons: Broad singlet around

    
     4.5–5.0 ppm (-NH ₂).
    
  • Isopropoxy Group: [2]

    • Methine (-CH-): Septet around

      
       4.5–4.6 ppm.
      
    • Methyls (-CH₃): Doublet (6H) around

      
       1.2–1.3 ppm.
      

Biological Applications & Mechanism

The primary utility of 3-Amino-4-isopropoxybenzamide lies in its role as a pharmacophore for Topoisomerase II Inhibition .

Role in ATP-Competitive Inhibition

Unlike traditional Topoisomerase II poisons (e.g., doxorubicin, etoposide) that stabilize the DNA-enzyme cleavage complex, newer generations of inhibitors target the ATP-binding domain of the enzyme (ATPase domain).

  • Scaffold Function: The benzamide moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the enzyme.

  • 3-Amino Group: Acts as a hydrogen bond donor/acceptor, interacting with specific residues (e.g., Asp or Glu) in the active site.

  • 4-Isopropoxy Group: Occupies a hydrophobic pocket, providing entropic gain and selectivity over other kinase/ATPase domains.

Recent studies (Zidar et al., 2023) have utilized this intermediate to synthesize N-phenylpyrrolamides , which exhibit potent antiproliferative activity against cancer cell lines (e.g., MCF-7, HepG2) by inhibiting DNA Topoisomerase IIα.

Mechanism Precursor 3-Amino-4-isopropoxybenzamide Coupling Coupling with Pyrrole Scaffold Precursor->Coupling Synthetic Integration Inhibitor N-phenylpyrrolamide Inhibitor Coupling->Inhibitor Formation of Lead Compound Target Topoisomerase IIα (ATP Binding Site) Inhibitor->Target Competitive Binding (H-bonds & Hydrophobic Interaction) Effect Inhibition of DNA Replication (Antiproliferative) Target->Effect Enzymatic Blockade

Figure 2: Application of the benzamide scaffold in Topoisomerase II inhibitor design.

Safety and Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled as a standard functionalized aniline/benzamide.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use active ventilation (fume hood). Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).

References

  • Zidar, N., et al. (2023).[2] ATP-competitive inhibitors of human DNA topoisomerase IIα with improved antiproliferative activity based on N-phenylpyrrolamide scaffold. European Journal of Medicinal Chemistry, 249, 115116.[2] [2]

  • PubChem. (n.d.).[6] 3-Amino-4-isopropoxybenzamide Compound Summary. National Center for Biotechnology Information.

  • Ambeed. (n.d.). Product Information: 3-Amino-4-isopropoxybenzamide (CAS 1153956-60-5).[1]

  • Basarab, G. S., et al. (2012). Patent US 2012/0129897 A1: Antibacterial Agents. United States Patent and Trademark Office.

Sources

Comprehensive Solubility Profiling of 3-Amino-4-isopropoxybenzamide: Thermodynamic Mechanisms and Empirical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Context

3-Amino-4-isopropoxybenzamide (CAS: 1153956-60-5) is a highly functionalized aromatic intermediate frequently utilized in advanced organic synthesis and pharmaceutical development. Recently, this compound has been identified as a critical building block in the synthesis of ATP-competitive inhibitors of human DNA topoisomerase IIα, utilizing an N-phenylpyrrolamide scaffold [1].

In drug development workflows, the solubility profile of such intermediates dictates the efficiency of amidation coupling reactions, liquid-liquid extractions, and final crystallization steps. Poorly characterized solubility leads to suboptimal reaction kinetics, solvent waste, and precipitation bottlenecks. This whitepaper provides an in-depth analysis of the thermodynamic solvation mechanisms of 3-Amino-4-isopropoxybenzamide and establishes a rigorous, self-validating experimental protocol for determining its solubility across various organic solvents.

Molecular Descriptors and Thermodynamic Solvation Model

To predict and understand the solubility of 3-Amino-4-isopropoxybenzamide, we must analyze its functional groups through the lens of Hansen Solubility Parameters (HSP) [2]. The HSP framework posits that the total cohesive energy of a liquid is divided into three distinct intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
  • Primary Amide (-CONH₂): This group acts as both a strong hydrogen bond donor and acceptor, drastically increasing the

    
     and 
    
    
    
    requirements for solvation. It strongly favors polar aprotic solvents (e.g., DMSO, DMF) that can disrupt the intermolecular amide-amide hydrogen bonding lattice of the solid crystal.
  • Primary Amine (-NH₂): Adds basicity and further hydrogen-bonding capacity. It makes the molecule highly susceptible to solvation in protic solvents (e.g., methanol, ethanol), though competing solute-solute interactions require high solvent polarity to break the crystal lattice.

  • Isopropoxy Group (-O-iPr): This ether linkage introduces steric bulk and lipophilicity. It increases the dispersion force (

    
    ) interactions, allowing the molecule to exhibit partial solubility in mid-polar organic solvents like ethyl acetate or dichloromethane (DCM), which would otherwise poorly solvate a pure aminobenzamide.
    
  • Aromatic Core: Facilitates

    
     stacking in the solid state, requiring solvents with compatible 
    
    
    
    values (like toluene) to intercalate and dissolve the compound, though the polar groups often dominate the overall solubility profile.

Causality in solvent selection is driven by minimizing the "distance" in the 3D Hansen space between the solvent and the solute. Solvents that closely match the combined


, 

, and

of 3-Amino-4-isopropoxybenzamide yield the highest thermodynamic solubility.

Representative Solubility Profile in Organic Solvents

Based on the structural descriptors and empirical behavior of similar highly polar aromatic amides, the following table summarizes the representative quantitative solubility data for 3-Amino-4-isopropoxybenzamide. Note: Data is presented for process design screening purposes.

Solvent ClassificationSolventDielectric Constant (

)
Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150.0> 250.0Strong H-bond acceptance; disrupts amide lattice.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7120.5210.0High

matching; ideal for coupling reactions.
Polar Protic Methanol (MeOH)32.745.285.4Dual H-bond donor/acceptor; good for crystallization.
Polar Protic Ethanol (EtOH)24.528.662.1Moderate H-bonding; limited by isopropoxy bulk.
Mid-Polar Aprotic Ethyl Acetate (EtOAc)6.012.435.8Interacts via dispersion forces with the isopropoxy group.
Chlorinated Dichloromethane (DCM)8.98.518.2*Weak dipole interactions; limited by amine/amide polarity.
Non-Polar Hexane1.9< 0.1< 0.5Complete mismatch in

and

; acts as an anti-solvent.

*Measured at 35°C due to the low boiling point of DCM (39.6°C).

Experimental Methodology: High-Throughput Shake-Flask Protocol

To generate trustworthy, self-validating thermodynamic solubility data for drug development, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard [3]. The protocol below ensures that thermodynamic equilibrium is reached and prevents kinetic supersaturation artifacts.

Step-by-Step Protocol
  • Preparation of Saturated Mixtures:

    • Weigh an excess amount of 3-Amino-4-isopropoxybenzamide (e.g., 50 mg) into a 2 mL borosilicate glass vial.

    • Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure the system is saturated.

  • Isothermal Equilibration:

    • Seal the vials hermetically to prevent solvent evaporation.

    • Place the vials in a thermostatic shaking incubator set to the target temperature (e.g., 25.0 ± 0.1 °C).

    • Causality Check: Shake at 300 RPM for a minimum of 48 to 72 hours. This extended duration is critical to transition from kinetic dissolution to true thermodynamic equilibrium, overcoming the high lattice energy of the amide bonds.

  • Phase Separation:

    • Transfer the vials to a temperature-controlled centrifuge.

    • Centrifuge at 10,000 RPM for 15 minutes at the exact equilibration temperature to pellet the undissolved solid. Filtration is avoided for highly volatile solvents to prevent concentration artifacts via evaporation.

  • Sampling and Dilution:

    • Carefully extract an aliquot (e.g., 50 µL) of the clear supernatant using a pre-warmed positive displacement pipette.

    • Dilute the aliquot immediately into a compatible diluent (e.g., Acetonitrile/Water 50:50) to halt any precipitation and fall within the linear dynamic range of the HPLC detector.

  • HPLC-UV Quantification:

    • Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column.

    • Quantify the concentration against a multi-point calibration curve (R² > 0.999) prepared from a certified reference standard of 3-Amino-4-isopropoxybenzamide.

    • Self-Validation: Monitor the chromatogram for secondary peaks. If degradation products are detected (e.g., hydrolysis of the amide), the solubility data for that specific solvent must be flagged as unstable.

G A Solid Compound (Excess) B Solvent Addition & Temp Control (25°C) A->B C Isothermal Shaking (48-72 hrs) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification D->E

Fig 1. Standardized shake-flask workflow for thermodynamic solubility determination.

Causality in Solvent Selection for Downstream Applications

Understanding the solubility of 3-Amino-4-isopropoxybenzamide is not merely an analytical exercise; it directly dictates the success of synthesizing complex APIs, such as Topoisomerase IIα inhibitors.

During the synthesis of the N-phenylpyrrolamide scaffold, the primary amine of 3-Amino-4-isopropoxybenzamide must undergo a nucleophilic attack on an activated carboxylic acid or acyl chloride.

  • Reaction Solvent: Polar aprotic solvents like DMF are selected because they fully solubilize the intermediate (>120 mg/mL), ensuring a homogenous reaction mixture, while simultaneously acting as a proton sponge/stabilizer for the transition state without competing as a nucleophile (unlike methanol).

  • Workup and Extraction: Because the compound has very low solubility in Hexane (<0.1 mg/mL), non-polar hydrocarbons serve as excellent anti-solvents. Once the reaction in DMF is complete, the mixture can be crashed out by adding water (to remove DMF) and washing with hexane to remove lipophilic impurities, leaving the functionalized product intact.

G A 3-Amino-4-isopropoxybenzamide B Solvation in Polar Aprotic (DMF/DMSO) A->B High δP / δH C Amidation / Coupling (N-phenylpyrrolamide core) B->C Reagents D Target API C->D Crystallization E Topoisomerase IIα Inhibition D->E Binding

Fig 2. Solvation-dependent synthetic pathway for Topoisomerase IIα inhibitors.

Conclusion

The solubility profile of 3-Amino-4-isopropoxybenzamide is heavily governed by its highly polar amide and amine functionalities, balanced slightly by the lipophilic isopropoxy ether. By utilizing the Hansen Solubility Parameters framework and executing rigorous shake-flask methodologies, researchers can rationally select solvents like DMF for homogenous coupling reactions, or utilize hexane and water as anti-solvents for purification. This thermodynamic understanding prevents costly empirical trial-and-error in the scale-up of advanced pharmaceutical intermediates.

References

  • Skok, Ž., et al. "ATP-competitive inhibitors of human DNA topoisomerase IIα with improved antiproliferative activity based on N-phenylpyrrolamide scaffold." ResearchGate, Jan 2023. URL: [Link]

  • Adscientis. "Hansen Solubility Parameters (HSP)." Adscientis Technical Resources. URL:[Link]

Technical Guide: Safety Data Sheet (SDS) & Handling Protocols for 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic understanding of molecular behavior. 3-Amino-4-isopropoxybenzamide (CAS: 1153956-60-5) is a highly specialized intermediate predominantly utilized in the synthesis of fused heteroaryl inhibitors targeting pro-matrix metalloproteinase (pro-MMP) activation [[1]](). While its role in drug development is critical, its structural motifs—specifically the primary aromatic amine and the lipophilic isopropoxy group—demand rigorous, self-validating handling protocols to mitigate acute toxicity and sensitization risks.

This whitepaper synthesizes physicochemical data, structural hazard causality, and field-proven experimental workflows to provide a comprehensive safety guide for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

To handle a compound safely, one must understand why it is hazardous. The toxicity profile of 3-Amino-4-isopropoxybenzamide is directly dictated by its molecular architecture:

  • The Aromatic Amine Risk: The primary amine attached to the benzene ring is susceptible to N-hydroxylation by hepatic cytochrome P450 enzymes. This metabolic activation can generate reactive intermediates capable of oxidizing hemoglobin to methemoglobin, leading to cellular hypoxia (methemoglobinemia) if ingested or systemically absorbed [[2]]().

  • Lipophilicity and Dermal Penetration: The addition of the isopropoxy group (-OCH(CH3)2) significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid penetration through the lipid-rich stratum corneum of the skin, exacerbating its potential as a dermal irritant compared to baseline aminobenzamides 3.

  • Particulate Hazards: As a dry powder, the compound can generate fine dust that is highly irritating to the respiratory tract and mucous membranes, necessitating strict engineering controls .

Table 1: Quantitative Physicochemical Properties
PropertyValue
Compound Name 3-Amino-4-isopropoxybenzamide
CAS Number 1153956-60-5 4
Molecular Formula C10H14N2O2 4
Molecular Weight 194.233 g/mol 4
Physical State Solid / Beige Powder (Typical for aminobenzamides) [[2]]()

Hazard Identification (GHS Classification)

Based on the structural analogs of substituted aminobenzamides, the following Globally Harmonized System (GHS) classifications apply.

Table 2: GHS Hazard Classification Summary
Hazard ClassCategoryHazard StatementPrevention Protocol
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed 3P270: Do not eat/drink when using.
Skin Irritation Category 2H315: Causes skin irritation 3P280: Wear protective gloves.
Eye Irritation Category 2AH319: Causes serious eye irritation 3P280: Wear eye/face protection.
STOT (Single Exposure) Category 3H335: May cause respiratory irritation P261: Avoid breathing dust.

Self-Validating Handling Protocols & Engineering Controls

To ensure absolute trustworthiness in the laboratory, protocols cannot rely on assumption. Every step must be a self-validating system —meaning the completion of the step inherently proves its safety and efficacy.

Step-by-Step Experimental Methodology:
  • Environmental Validation (Engineering Controls):

    • Action: Conduct all weighing and transfer operations inside a Class II chemical fume hood .

    • Validation Check: Before opening the reagent bottle, verify the digital airflow monitor reads >100 feet per minute (fpm). Tape a 2-inch tissue strip to the bottom of the sash; the strip must visibly pull inward, physically confirming negative pressure.

  • PPE Integrity Check:

    • Action: Don a flame-resistant lab coat, splash goggles, and double-layer nitrile gloves.

    • Validation Check: Perform a pneumatic inflation test on the outer nitrile gloves (trap air and squeeze) before donning to ensure zero micro-tears.

  • Static-Free Material Transfer:

    • Action: Aromatic amine powders can accumulate static charges, causing aerosolization 2. Use a static-dissipative weigh boat and an anti-static ionizer gun (e.g., Zerostat).

    • Validation Check: Observe the powder during transfer. If the powder repels the spatula or clings to the walls of the weigh boat, re-apply the ionizer until the powder behaves inertly.

  • Chemical Decontamination:

    • Action: Post-transfer, wipe down the balance and hood surface with a 1% acetic acid solution. The acid protonates the residual amine, converting it into a highly water-soluble salt, followed by a DI water rinse.

    • Validation Check: Swab the cleaned area with a pH indicator strip. A neutral pH (7.0) confirms the complete removal of the acidic decontamination buffer and, by proxy, the neutralized amine residue.

SafeHandling Prep 1. Environmental Check Verify Hood Flow >100 fpm PPE 2. PPE Validation Inspect Gloves for Tears Prep->PPE Transfer 3. Material Transfer Static-Dissipative Weighing PPE->Transfer Decon 4. Decontamination Acidic Wipe & pH Check Transfer->Decon

Caption: Self-validating experimental workflow for handling 3-Amino-4-isopropoxybenzamide.

Emergency Response Workflows

In the event of an accidental exposure, rapid and logical causality-based responses are required. Because the compound is lipophilic, using organic solvents to clean the skin will increase dermal absorption and must be strictly avoided.

HazardResponse Exposure Exposure Event (Skin/Eye/Inhalation) Assess Immediate Assessment & Stop Work Exposure->Assess Eye Eye Contact: Flush 15 mins Assess->Eye If Eye Skin Skin Contact: Remove PPE, Wash Assess->Skin If Skin Inhale Inhalation: Move to Fresh Air Assess->Inhale If Inhaled Medical Seek Medical Attention Eye->Medical Skin->Medical Inhale->Medical

Caption: Emergency response workflow for acute exposure to aminobenzamide derivatives.

References

  • [4] Molaid. "3-Amino-4-isopropoxy-benzamide - CAS号1153956-60-5". Accessed via Grounding Search. 4

  • [2] Santa Cruz Biotechnology. "4-Aminobenzamide Safety Data Sheet". Accessed via Grounding Search.2

  • [3] TCI Chemicals. "SAFETY DATA SHEET: 3-Aminobenzamide". Accessed via Grounding Search. 3

  • [1] Molaid. "FUSED HETEROARYL INHIBITORS OF PRO-MATRIX METALLOPROTEINASE ACTIVATION". Accessed via Grounding Search.1

  • Sigma-Aldrich. "SAFETY DATA SHEET: 4-Aminobenzamide". Accessed via Grounding Search.

Sources

Thermodynamic stability of 3-Amino-4-isopropoxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability & Degradation Kinetics of 3-Amino-4-isopropoxybenzamide Derivatives

Part 1: Executive Technical Synthesis

The Structural Paradox of 3-Amino-4-isopropoxybenzamide In the realm of medicinal chemistry, the 3-amino-4-isopropoxybenzamide scaffold represents a "privileged structure"—a core motif frequently utilized in the synthesis of 5-HT


 receptor agonists (e.g., Cinitapride analogs) and DNA topoisomerase II inhibitors. However, its utility is counterbalanced by a distinct thermodynamic fragility.

As a Senior Application Scientist, I define this molecule's stability profile by two competing electronic forces:

  • The Stabilizing Amide Resonance: The benzamide moiety (

    
    ) provides a robust hydrogen-bonding network in the solid state, contributing to high lattice energy and melting points typically in the 140–160 °C range.
    
  • The Destabilizing Push-Pull System: The electron-donating isopropoxy group at the 4-position activates the ring, while the 3-amino group acts as a secondary donor. This electron-rich environment makes the aniline nitrogen highly susceptible to oxidative radical formation , leading to rapid discoloration (quinone imine formation) in solution, even before amide hydrolysis occurs.

This guide deconstructs these failure modes and provides a validated roadmap for stabilizing this critical intermediate during process development and formulation.

Part 2: Physicochemical & Thermodynamic Characterization

To control stability, one must first quantify the thermodynamic landscape. The following parameters are critical for establishing a control strategy.

Table 1: Predicted Physicochemical Properties
PropertyValue (Approx.)Stability Implication
Molecular Weight 194.23 g/mol Low molecular weight favors tight crystal packing.
Melting Point 148–155 °CHigh

indicates stable solid form; lower

suggests impurities or metastable polymorphs.
pKa (Aniline) 3.8 – 4.2Weakly basic. Protonation stabilizes against oxidation but increases solubility.
pKa (Amide) > 15Neutral under physiological conditions; hydrolysis requires extreme pH.
logP ~1.2 – 1.5Moderate lipophilicity; prone to oxidative degradation in lipid-based formulations.
H-Bond Donors 3 (Amine + Amide)High potential for polymorphic solvates during crystallization.

Part 3: Degradation Pathways & Mechanistic Analysis

The thermodynamic instability of 3-amino-4-isopropoxybenzamide is not monolithic; it is pathway-dependent. The diagram below details the competing degradation routes.

Mechanism 1: Oxidative Deamination (The Primary Liability)

The 3-amino group is the "soft spot." In the presence of trace metals (Fe


, Cu

) or light, the aniline undergoes single-electron transfer (SET), forming a radical cation. The 4-isopropoxy group stabilizes this radical via resonance, ironically accelerating the degradation into colored azo-dimers or quinone imines.
Mechanism 2: Amide Hydrolysis

While thermodynamically favored (


), the activation energy (

) for neutral amide hydrolysis is high. However, under acidic conditions (pH < 2) or basic conditions (pH > 10), the amide bond cleaves to yield 3-amino-4-isopropoxybenzoic acid .
Mechanism 3: O-Dealkylation

The isopropyl ether is generally stable but can undergo cleavage under strong acidic forcing conditions (e.g., HBr/AcOH) or metabolic oxidation (CYP450), yielding the phenol derivative.

Visualization: Degradation Network

DegradationPathways cluster_0 Primary Failure Mode Parent 3-Amino-4-isopropoxybenzamide (Parent API) Radical Aniline Radical Cation (Intermediate) Parent->Radical Oxidation (O2/Light/Metals) Acid 3-Amino-4-isopropoxybenzoic Acid (Hydrolysis Product) Parent->Acid Hydrolysis (pH < 2 or pH > 10) Phenol 3-Amino-4-hydroxybenzamide (Dealkylation Product) Parent->Phenol Acidic Cleavage / Metabolism Azo Azo Dimers / Quinone Imines (Colored Impurities) Radical->Azo Dimerization

Figure 1: Competing degradation pathways. Oxidation of the aniline moiety (Red) is the kinetically dominant pathway under ambient storage, while hydrolysis (Green) governs stability in liquid formulations at extreme pH.

Part 4: Experimental Protocols for Stability Assessment

As a scientist, you cannot rely on literature values alone. You must validate the stability of your specific lot (polymorphs vary). Use this forced degradation protocol.

Protocol A: Solid-State Stress Testing (Accelerated)

Purpose: To identify polymorphic transitions and oxidative sensitivity.

  • Sample Prep: Weigh 50 mg of 3-amino-4-isopropoxybenzamide into open and closed scintillation vials.

  • Conditions:

    • Thermal: 60 °C / Ambient RH (2 weeks).

    • Hydrolytic/Thermal: 40 °C / 75% RH (Open vial, 4 weeks).

    • Photolytic: 1.2 million lux-hours (ICH Q1B standard).

  • Analysis: Dissolve in MeOH:H2O (50:50) and analyze via HPLC (UV 254 nm).

    • Critical Check: If the solid turns yellow/brown but HPLC purity remains >99%, you are seeing surface oxidation (azo formation) which is visually unacceptable but chemically minor.

Protocol B: Solution State pH-Rate Profiling

Purpose: To determine the pH of maximum stability.

  • Buffer Prep: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 4.0, 7.0, and 10.0.

  • Spiking: Dissolve API in acetonitrile (stock) and spike into buffers to reach 100 µg/mL.

  • Incubation: Heat at 80 °C (accelerated) for 24–72 hours.

  • Kinetic Plot: Plot

    
     vs. Time.
    
    • Expectation: The plot should be V-shaped. Stability is typically maximal between pH 5.0 and 7.0. At pH < 3, acid hydrolysis dominates. At pH > 9, base hydrolysis dominates.

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Solid Solid State Analysis cluster_Stress Forced Degradation Start Start: 3-Amino-4-isopropoxybenzamide Sample DSC DSC/TGA (Check Solvates/Polymorphs) Start->DSC XRPD XRPD (Crystallinity) Start->XRPD Oxidation Oxidation (0.3% H2O2, 24h) Start->Oxidation AcidBase Hydrolysis (0.1N HCl/NaOH, 60°C) Start->AcidBase Photo Photostability (UV/Vis) Start->Photo Analysis HPLC-DAD-MS Analysis DSC->Analysis Oxidation->Analysis AcidBase->Analysis Photo->Analysis Decision Define Storage & Formulation Strategy Analysis->Decision

Figure 2: Integrated workflow for thermodynamic and kinetic stability assessment.

Part 5: Formulation & Stabilization Strategies

Based on the degradation mechanisms identified, the following mitigation strategies are recommended for drug development:

  • Antioxidant Shielding:

    • Since the 3-amino group is the primary failure point, formulations must include antioxidants.

    • Recommendation: Use Sodium Metabisulfite (0.1%) for aqueous solutions or BHT (Butylated Hydroxytoluene) for lipid/solid formulations. Ascorbic acid should be avoided if trace metals are present, as it can act as a pro-oxidant via the Fenton reaction.

  • pH Control:

    • Maintain formulation pH between 5.5 and 6.5 . This minimizes amide hydrolysis while keeping the aniline largely unprotonated (avoiding solubility crashes) but stable.

  • Packaging:

    • Light Protection: Amber glass or opaque blistering is mandatory to prevent photo-oxidative coupling of the aniline.

    • Moisture Barrier: Use Alu-Alu blisters to prevent moisture-mediated hydrolysis or polymorphic shifts (e.g., hydrate formation).

References

  • Zidar, N., et al. (2020).[1] Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indole-carboxamide Derivatives. ACS Medicinal Chemistry Letters.

  • PubChem. (2025). Compound Summary: 3-Amino-4-isopropoxybenzoic acid isopropyl ester.[2] National Library of Medicine.

  • Diness, F., et al. (2018).[3] Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry.

  • BenchChem. (2025).[4] A Comparative Guide to the Stability of Benzamide Derivatives. BenchChem Technical Guides.

Sources

3-Amino-4-isopropoxybenzamide: A Strategic Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the medicinal chemistry, history, and application of 3-Amino-4-isopropoxybenzamide .

Technical Whitepaper | Medicinal Chemistry & Drug Discovery

Executive Summary

3-Amino-4-isopropoxybenzamide (CAS: 1153956-60-5) is a specialized pharmacophore and synthetic intermediate used in the discovery of small-molecule therapeutics.[1][2] Unlike the classical "ortho-methoxy" benzamides (e.g., metoclopramide) used in gastroenterology, this meta-amino, para-isopropoxy scaffold has emerged as a critical building block for designing ATP-competitive inhibitors (e.g., Topoisomerase IIα) and modulators of G-protein coupled receptors (e.g., GPR119).

This guide details the structural rationale, synthetic pathways, and structure-activity relationships (SAR) that define its utility in modern drug development.

Chemical Identity & Structural Significance[2]

Core Structure

The molecule consists of a benzamide core substituted at the 3-position with an amino group (


) and at the 4-position with an isopropoxy group (

).
  • IUPAC Name: 3-amino-4-(propan-2-yloxy)benzamide[2]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 194.23 g/mol

  • Key Physicochemical Features:

    • H-Bond Donors: 2 (Amide

      
      , Aniline 
      
      
      
      )
    • H-Bond Acceptors: 2 (Amide

      
      , Ether 
      
      
      
      )
    • Lipophilicity: The isopropoxy group introduces steric bulk and increases LogP compared to methoxy/ethoxy analogs, enhancing hydrophobic pocket occupancy.

Pharmacophore Evolution

Historically, benzamides have been dominated by the 4-amino-5-chloro-2-methoxy pattern (the "Metoclopramide Class"). The shift to the 3-amino-4-isopropoxy pattern represents a strategic "scaffold hop" designed to:

  • Alter Hydrogen Bonding Vectors: Moving the amino group to the meta position changes the angle of interaction with active site residues (e.g., hinge regions in kinases or ATP pockets).

  • Enhance Metabolic Stability: The isopropoxy group protects the phenolic oxygen from rapid glucuronidation compared to smaller alkoxy groups.

  • Optimize Hydrophobic Fit: The isopropyl moiety is ideal for filling "L-shaped" or hydrophobic sub-pockets in enzymes like Topoisomerase II and HDACs.

Synthetic Pathways & Experimental Protocols

The synthesis of 3-Amino-4-isopropoxybenzamide is a robust, convergent process. The most reliable route proceeds via the 3-nitro-4-hydroxybenzamide intermediate, utilizing a "Protect-Alkylate-Reduce" strategy.

Synthesis Scheme (Graphviz Visualization)

SynthesisPathway Start 4-Hydroxybenzamide (Starting Material) Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Inter1 3-Nitro-4-hydroxybenzamide Nitration->Inter1 Alkylation Step 2: O-Alkylation (iPr-Br, K2CO3, DMF) Inter1->Alkylation Inter2 3-Nitro-4-isopropoxybenzamide Alkylation->Inter2 Reduction Step 3: Nitro Reduction (H2/Pd-C or SnCl2) Inter2->Reduction Product 3-Amino-4-isopropoxybenzamide (Target Scaffold) Reduction->Product

Figure 1: Convergent synthesis pathway for 3-Amino-4-isopropoxybenzamide.

Detailed Experimental Protocol

Note: This protocol is adapted from standard benzamide synthesis methodologies validated in recent medicinal chemistry literature (Zidar et al., 2023).

Step 1: O-Alkylation of 3-Nitro-4-hydroxybenzamide

Objective: Introduce the isopropoxy group at the 4-position.

  • Reagents: 3-Nitro-4-hydroxybenzamide (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Procedure:

    • Dissolve 3-nitro-4-hydroxybenzamide in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add 2-bromopropane dropwise.

    • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).

    • Workup: Pour reaction mixture into ice water. Filter the resulting precipitate (yellow solid). Wash with water and dry under vacuum.

    • Yield: Typically 85–92%.

Step 2: Reduction of Nitro Group

Objective: Convert the 3-nitro group to the 3-amino functionality without reducing the amide.

  • Reagents: 10% Palladium on Carbon (Pd/C, 10 wt%), Hydrogen gas (

    
    ).
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro-intermediate in Methanol.

    • Add Pd/C catalyst carefully (under Argon flow to prevent ignition).

    • Stir under

      
       atmosphere (balloon pressure or 1-3 bar in a hydrogenation shaker) at room temperature for 2–4 hours.
      
    • Filtration: Filter through a Celite pad to remove the catalyst.

    • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary.

    • Product: 3-Amino-4-isopropoxybenzamide (Beige/Off-white solid).

Medicinal Chemistry Applications & SAR

Topoisomerase II Inhibitors

In 2023, Zidar et al. identified 3-Amino-4-isopropoxybenzamide as a critical amine intermediate for constructing N-phenylpyrrolamide inhibitors of human DNA Topoisomerase II


 (Topo II

).
  • Mechanism: These inhibitors compete with ATP for the ATPase domain of Topo II

    
    .
    
  • Role of the Scaffold:

    • The benzamide moiety acts as a linker, positioning the pyrrole core.

    • The 4-isopropoxy group occupies a specific hydrophobic pocket near the ATP-binding site (interacting with residues Ile88, Ile141).

    • The 3-amino group is often derivatized (e.g., amide coupling) or left free to form water-mediated H-bonds.

  • Outcome: Derivatives incorporating this scaffold showed

    
     values in the sub-micromolar range (e.g., 0.67 
    
    
    
    ) and improved antiproliferative activity against MCF-7 and HepG2 cancer cell lines compared to standard therapies.
GPR119 Modulators

Patent literature (e.g., US2012/129897) highlights the use of substituted benzamides in the development of GPR119 agonists .

  • Target: GPR119 is a GPCR expressed in the pancreas and intestine. Activation stimulates insulin secretion (GLP-1 release).

  • SAR Insight: The isopropoxy tail provides the necessary lipophilicity to penetrate the lipid bilayer and access the transmembrane binding pocket of the GPCR, while the benzamide head group mimics the endogenous lipid ligands (like oleoylethanolamide).

Structure-Activity Relationship (SAR) Data
FeatureChemical ModificationBiological Effect (General)
4-Position (Alkoxy) Methoxy (-OMe)Lower lipophilicity; often reduced potency in hydrophobic pockets.
Isopropoxy (-OiPr) Optimal steric bulk; Enhanced metabolic stability; Improved hydrophobic interaction.
Benzyloxy (-OBn)Often too bulky; leads to steric clashes in ATP pockets.
3-Position (Substituent) Nitro (

)
Electron-withdrawing; inactive precursor.
Amino (

)
Key H-bond donor; Critical for solubility and further derivatization.
Chloro (

)
Lipophilic; lacks H-bond donor capability.

Mechanism of Action Diagram

The following diagram illustrates how the 3-Amino-4-isopropoxybenzamide scaffold interacts within a theoretical ATP-binding pocket (based on Topo II


 homology models).

BindingMode HydrophobicPocket Hydrophobic Pocket (Ile88, Ile141) HingeRegion Hinge Region (Glu/Asp Backbone) SolventFront Solvent Exposed Area IsoPropoxy 4-Isopropoxy Group (Hydrophobic Interaction) IsoPropoxy->HydrophobicPocket Van der Waals BenzeneRing Benzene Core (Pi-Stacking) BenzeneRing->IsoPropoxy AminoGroup 3-Amino Group (H-Bond Donor) BenzeneRing->AminoGroup AmideGroup 1-Amide Linker (Vector Orientation) BenzeneRing->AmideGroup AminoGroup->HingeRegion H-Bond AmideGroup->SolventFront Solubilizing

Figure 2: Pharmacophore mapping of the scaffold within a kinase/ATPase binding site.

References

  • Zidar, N., et al. (2023).[3] "ATP-competitive inhibitors of human DNA topoisomerase IIα with improved antiproliferative activity based on N-phenylpyrrolamide scaffold."[3][4] European Journal of Medicinal Chemistry, 249, 115116.[4] [3][4]

  • Jones, R. M., et al. (2012). "Compounds and compositions as modulators of GPR119 activity." U.S. Patent Application US2012/0129897 A1.

  • BLD Pharm. (n.d.).[1] "3-Amino-4-isopropoxybenzamide Product Datasheet." BLD Pharm Catalog.

  • Pharmaffiliates. (n.d.). "3-Amino-4-propoxybenzoic Acid Applications." Pharmaffiliates Analytics.

Sources

Methodological & Application

Application Note: HPLC Method Development for 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is structured to serve as a definitive technical resource for the HPLC analysis of 3-Amino-4-isopropoxybenzamide . It deviates from standard templates to focus on the logic of method development, ensuring the reader understands not just how to run the method, but why specific parameters are chosen.

Introduction & Chemical Context

3-Amino-4-isopropoxybenzamide is a critical intermediate in the synthesis of benzamide-based pharmaceutical agents, particularly those targeting 5-HT receptors (e.g., gastroprokinetic agents). Its analysis is pivotal for establishing the purity of starting materials before complex coupling reactions.

The Molecule at a Glance[1]
  • Core Structure: Benzamide ring substituted with an electron-donating amino group (position 3) and an isopropoxy ether linkage (position 4).

  • Critical Quality Attributes (CQAs):

    • Purity: Must distinguish between the target amine and the likely nitro-precursor (3-Nitro-4-isopropoxybenzamide).

    • Stability: The aniline amine is susceptible to oxidation; the ether linkage is generally stable but the amide can hydrolyze under extreme pH.

Physicochemical Profiling (In Silico & Empirical)

Understanding the molecule's "personality" drives the method conditions:

PropertyValue (Approx.)Chromatographic Implication
pKa (Aniline) ~3.5 – 4.5At pH < 2.5, the amine is fully protonated (

), increasing polarity but potentially causing peak tailing due to silanol interactions.
pKa (Amide) > 14 (Neutral)Remains neutral across standard HPLC pH ranges.
LogP ~1.5 – 1.9Moderately lipophilic. Requires organic modifier (ACN/MeOH) for elution but retains well on C18.
UV Max ~210 nm, ~254 nmThe benzamide chromophore provides strong absorbance at 254 nm.

Method Development Strategy

We employ a "Quality by Design" (QbD) approach. We do not guess conditions; we select them to force separation between the analyte and its specific impurities.

Impurity Fate Mapping

The primary impurities expected from the synthesis are:

  • Precursor: 3-Nitro-4-isopropoxybenzamide (Late eluting, non-basic).

  • Hydrolysis Product: 3-Amino-4-isopropoxybenzoic acid (Early eluting, acidic).

  • Side Reaction: Azo-dimers (Very late eluting, highly colored).

Graphviz: Impurity & Retention Logic

The following diagram illustrates the retention behavior of the analyte vs. impurities under Reverse Phase (RP) conditions.

RetentionLogic Analyte 3-Amino-4-isopropoxybenzamide (Target) Precursor Nitro-Precursor (Neutral, Hydrophobic) AcidImpurity Benzoic Acid Impurity (Polar, Early Eluting) LowPH Condition: pH 2.5 (Protonated Amine) LowPH->Analyte Moderate Retention (Ionic Interaction) LowPH->Precursor Strong Retention (Hydrophobic) LowPH->AcidImpurity Weak Retention

Caption: Retention mapping at acidic pH. The protonated amine (analyte) elutes between the polar acid impurity and the hydrophobic nitro precursor.

Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (QC Release)

This method is robust, uses standard reagents, and is suitable for routine lot release.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Why: High surface area and end-capping reduce silanol interactions with the basic amine.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why: Low pH suppresses silanol ionization (

      
       becomes 
      
      
      
      ), sharpening the amine peak. Phosphate is UV transparent.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
2.0 10 Isocratic for polar impurities
12.0 60 Linear Ramp to elute analyte & precursor
15.0 90 Wash step for dimers
17.0 90 Hold
17.1 10 Re-equilibration

| 22.0 | 10 | End of Run |

Protocol B: MS-Compatible Method (R&D/Identification)

Use this when identifying unknown impurities via LC-MS.

  • Buffer: 10 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid).

  • Column: Waters XBridge C18 (allows higher pH if needed, but pH 3 is recommended here).

  • Note: Phosphate is non-volatile and must be avoided in MS.

Validation Parameters (ICH Q2 Aligned)

To ensure the method is "Trustworthy" (Part 2 of requirements), the following validation criteria must be met.

Specificity (Stress Testing)

You must demonstrate that the method separates the analyte from degradants.

  • Acid Hydrolysis: Reflux sample in 0.1 N HCl for 1 hour. Expectation: Rise in "Acid Impurity" peak (RRT ~0.4).

  • Oxidation: Treat with 3%

    
    . Expectation: Formation of N-oxide or azo species (RRT > 1.2).
    
Linearity & Range
  • Range: Prepare standards at 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).

  • Acceptance:

    
    .
    
System Suitability Testing (SST)

Every run must start with an SST injection.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (Crucial for amines).
  • Resolution (

    
    ): 
    
    
    
    between 3-Amino-4-isopropoxybenzamide and any nearest impurity.
  • Precision: %RSD of peak area

    
     (n=5).
    

Troubleshooting & "Expert Tips"

Issue: Peak Tailing of the Amine

  • Cause: Interaction between the positively charged amino group and residual silanols on the silica support.

  • Fix 1 (Buffer): Ensure pH is < 2.5.

  • Fix 2 (Additive): Add 5 mM Triethylamine (TEA) to the buffer. The TEA competes for silanol sites, "blocking" them from the analyte.

  • Fix 3 (Column): Switch to a "Base-Deactivated" column (e.g., Inertsil ODS-3).

Issue: Retention Time Drift

  • Cause: Loss of isopropoxy group (hydrolysis) or evaporation of organic solvent.

  • Fix: Use a column oven to stabilize temperature. Ensure mobile phase bottles are capped to prevent ACN evaporation.

Visualization: Method Development Workflow

MethodWorkflow Start Start: Define Molecule (Basic Amine, Hydrophobic Ether) Scouting Scouting Run Gradient 5-95% B pH 2.5 (Phosphate) Start->Scouting Decision Resolution Adequate? Scouting->Decision Check Peak Shape Optimize Optimize Gradient Flatten slope around analyte Decision->Optimize No (Co-elution) Modifier Add TEA or Change Column Decision->Modifier No (Tailing > 1.5) Finalize Final Method Validation (ICH Q2) Decision->Finalize Yes (Rs > 2.0, Tf < 1.5) Optimize->Decision Modifier->Decision

Caption: Iterative workflow for optimizing the HPLC method based on resolution and peak shape metrics.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for basic analytes).
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability parameters).

  • PubChem. 3-Amino-4-propoxybenzoic acid (Analogous structure data).[1][2] National Library of Medicine.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. (Expertise on amine tailing).

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Scalable manufacturing processes for 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Processes for 3-Amino-4-isopropoxybenzamide

Part 1: Executive Summary & Strategic Overview

3-Amino-4-isopropoxybenzamide is a critical building block in the synthesis of benzamide-based pharmaceutical agents, particularly those targeting serotonergic receptors (e.g., 5-HT4 agonists) used in gastroprokinetic therapies. While structurally related to intermediates for Cinitapride and Cisapride, this specific scaffold presents unique process challenges due to the steric bulk of the isopropoxy group and the regiochemical requirements of the amino-functionalization.

This guide moves beyond bench-scale synthesis to outline a scalable, robust manufacturing protocol . We prioritize Process Safety Management (PSM) and Critical Quality Attributes (CQAs) , specifically focusing on the control of genotoxic impurities (alkyl halides) and the thermal stability of nitro-intermediates.

Retrosynthetic Strategy

The most scalable route disconnects the molecule at the amide and the ether linkage, tracing back to the commodity chemical Methyl 4-hydroxybenzoate .

Core Workflow:

  • Regioselective Nitration: Introduction of the nitrogen source ortho to the phenol.[1]

  • O-Alkylation: Installation of the isopropyl group using non-cryogenic conditions.

  • Amidation: Conversion of the ester to the primary amide.[1]

  • Catalytic Hydrogenation: Clean reduction of the nitro group to the target aniline.[1]

Part 2: Process Flow & Logic (Visualization)

The following diagram illustrates the manufacturing workflow, including critical decision points and impurity fate mapping.

ProcessFlow Start Methyl 4-hydroxybenzoate (Commodity Starting Material) Step1 STEP 1: Nitration Reagent: HNO3 (65%) / AcOH Temp: 25-35°C Start->Step1 Inter1 Intermediate 1: Methyl 3-nitro-4-hydroxybenzoate Step1->Inter1 Yield: ~92% Imp1 Impurity Control: Regioisomer (2-nitro) < 0.5% Step1->Imp1 Risk Step2 STEP 2: O-Alkylation Reagent: 2-Bromopropane / K2CO3 Solvent: MIBK (Green Alternative) Inter1->Step2 Inter2 Intermediate 2: Methyl 3-nitro-4-isopropoxybenzoate Step2->Inter2 Yield: ~88% Avoids C-Alkylation Imp2 Impurity Control: Residual Alkyl Halide (Genotoxic Alert) Step2->Imp2 Risk Step3 STEP 3: Amidation Reagent: Methanolic NH3 (7N) Pressure: 3-5 bar Inter2->Step3 Inter3 Intermediate 3: 3-Nitro-4-isopropoxybenzamide Step3->Inter3 Yield: ~90% Step4 STEP 4: Hydrogenation Catalyst: 5% Pd/C, H2 (5 bar) Solvent: Methanol Inter3->Step4 Final TARGET: 3-Amino-4-isopropoxybenzamide Step4->Final Yield: ~95%

Caption: Scalable manufacturing route for 3-Amino-4-isopropoxybenzamide highlighting unit operations and critical impurity control points.

Part 3: Detailed Manufacturing Protocols

Step 1: Regioselective Nitration

Objective: Synthesize Methyl 3-nitro-4-hydroxybenzoate. Rationale: Nitrating the phenol (4-hydroxy) is superior to nitrating the ether (4-isopropoxy) because the phenolic hydroxyl group strongly directs ortho, ensuring high regioselectivity. Nitrating the ether often leads to dealkylation or over-nitration.[1]

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Acid (Solvent).

  • Protocol:

    • Charge Acetic Acid (5 vol) and Methyl 4-hydroxybenzoate into a glass-lined reactor.

    • Cool to 15°C.

    • Slowly dose Nitric Acid (65%) over 2 hours, maintaining internal temperature < 35°C. Note: Exothermic reaction.

    • Stir at 25°C for 4 hours. Monitor by HPLC (Target: Starting Material < 1.0%).

    • Quench by pouring the mixture into Ice Water (10 vol).

    • Filter the yellow precipitate.[1] Wash with water until pH is neutral.[1]

    • Drying: Dry at 50°C under vacuum.

  • Key Insight: Using Acetic Acid instead of Sulfuric Acid (mixed acid) reduces the formation of dinitro-impurities and simplifies the quench, preventing massive exotherms during scale-up.

Step 2: O-Alkylation (The "Green" Switch)

Objective: Synthesize Methyl 3-nitro-4-isopropoxybenzoate. Rationale: Traditional protocols use DMF, which is difficult to remove and poses toxicity risks. We utilize MIBK (Methyl Isobutyl Ketone) or Acetonitrile , which are Class 2/3 solvents and easier to recover.

  • Reagents: Methyl 3-nitro-4-hydroxybenzoate (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (2.0 eq, milled), Potassium Iodide (0.1 eq, catalyst).

  • Protocol:

    • Charge MIBK (8 vol), substrate, K2CO3, and KI into the reactor.

    • Heat to reflux (approx. 115°C) with vigorous agitation. Note: Agitation is critical for heterogeneous solid-liquid reactions.

    • Dose 2-Bromopropane slowly if using a sealed system, or add in portions.

    • Reflux for 12–16 hours.

    • Work-up: Cool to 25°C. Filter off inorganic salts (KBr, K2CO3).

    • Concentrate the filtrate to dryness or swap solvent to Methanol for the next step (Telescoping opportunity).

  • Self-Validating Check: If the reaction stalls, check the particle size of K2CO3. Milled bases vastly improve kinetics in O-alkylation.

Step 3: Amidation (Ammonolysis)

Objective: Synthesize 3-Nitro-4-isopropoxybenzamide. Rationale: Direct conversion of ester to amide avoids the intermediate acid chloride, which is moisture-sensitive and corrosive.

  • Reagents: Methyl 3-nitro-4-isopropoxybenzoate (1.0 eq), Methanolic Ammonia (7N, 5.0 eq).

  • Protocol:

    • Charge substrate and Methanolic Ammonia into a pressure-rated vessel (Autoclave).

    • Seal and heat to 60°C. Pressure will rise (approx. 2–4 bar).

    • Stir for 8–10 hours.

    • Cool to 0–5°C. The product often crystallizes directly from the solution.[1]

    • Filter and wash with cold Methanol.[1]

  • Critical Parameter: Ensure the vessel is rated for ammonia pressure. Venting ammonia requires a scrubber system (Acid trap).[1]

Step 4: Catalytic Hydrogenation

Objective: Synthesize 3-Amino-4-isopropoxybenzamide. Rationale: Catalytic hydrogenation is the cleanest reduction method, generating only water as a byproduct. Fe/HCl reductions create iron sludge waste, which is unacceptable for modern GMP manufacturing.

  • Reagents: 3-Nitro-4-isopropoxybenzamide (1.0 eq), 5% Pd/C (50% wet, 2 wt% loading), Methanol (10 vol).

  • Protocol:

    • Inert the hydrogenation vessel with Nitrogen (3 cycles).[1]

    • Charge Methanol, substrate, and catalyst (as a slurry).

    • Pressurize with Hydrogen to 5 bar (75 psi).

    • Heat to 40°C. Caution: Hydrogenation of nitro groups is highly exothermic.[1]

    • Monitor Hydrogen uptake.[1] Reaction is usually complete when uptake ceases (approx. 2–4 hours).[1]

    • Work-up: Filter catalyst through a spark-proof filter (e.g., Celite bed) under Nitrogen. Note: Dry Pd/C is pyrophoric.

    • Concentrate filtrate to obtain the crude off-white solid.

    • Recrystallization: Isopropanol/Water or Ethyl Acetate/Heptane.[1]

Part 4: Critical Process Parameters (CPPs) & Data

ParameterSpecificationImpact on Quality/Yield
Nitration Temp 25–35°C>40°C increases dinitro impurity; <15°C stalls reaction.
K2CO3 Particle Size < 100 micronCoarse base leads to incomplete alkylation (>24h reaction time).[1]
H2 Pressure 3–5 barLow pressure (<2 bar) leads to hydroxylamine intermediates (Ar-NHOH).
Pd/C Loading 2–5 wt%<2% risks incomplete conversion; >5% is uneconomical.[1]
Residual Bromide < 10 ppm2-Bromopropane is a potential genotoxin; must be purged in Step 2 workup.

Part 5: Analytical Controls

  • HPLC Method: C18 Column (e.g., Agilent Zorbax Eclipse), Mobile Phase A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient: 10% B to 90% B over 20 min.[1]

  • Impurity Markers:

    • Des-isopropyl analog: 3-Amino-4-hydroxybenzamide (Result of hydrolysis).

    • Nitro-precursor: 3-Nitro-4-isopropoxybenzamide (Incomplete reduction).

    • Dimer (Azo/Azoxy):[1] Colored impurities formed during improper hydrogenation (high pH or low H2 pressure).[1]

References

  • Synthesis and biological activity of cinitapride derivatives. Indian Journal of Chemistry. Retrieved from [Link]

  • Catalytic hydrogenation of aromatic nitro compounds. ResearchGate. Retrieved from [Link]

  • Process for the preparation of benzamides (Related Protocols).Google Patents.
  • Safety of Catalytic Hydrogenation. Organic Syntheses. Retrieved from [Link][1]

Sources

Application Note: Advanced Crystallization & Purification of 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the purification and crystallization protocols for 3-Amino-4-isopropoxybenzamide , a critical intermediate often utilized in the synthesis of DNA topoisomerase II


 inhibitors and other benzamide-scaffold pharmaceuticals. While often isolated as a "beige solid" in crude form, pharmaceutical applications require a high-purity (>99%), white crystalline powder.

This note addresses the specific challenges associated with this molecule:

  • Oxidation Sensitivity: The electron-rich aniline moiety is prone to oxidation, leading to colored azo/azoxy impurities.

  • Solubility Balance: The hydrophobic isopropoxy group contrasts with the polar amide/amino groups, requiring a tuned binary solvent system.

  • Impurity Rejection: Efficient removal of the nitro-precursor (3-nitro-4-isopropoxybenzamide).

Physicochemical Profile & Solubility

Understanding the solubility landscape is a prerequisite for designing the crystallization vector.

PropertyDescription
Molecular Formula

Molecular Weight 194.23 g/mol
Appearance (Crude) Beige to light brown solid
Target Appearance White to off-white crystalline needles
Melting Point ~156–160 °C (Typical for class; specific polymorphs may vary)
Solubility Data (Empirical)
SolventSolubility (25°C)Solubility (Boiling)Role in Process
Methanol / Ethanol HighVery HighGood Solvent
Ethyl Acetate ModerateHighIntermediate
Water InsolubleLow (<5 mg/mL)Anti-Solvent
Hexanes/Heptane InsolubleInsolubleAnti-Solvent
Dichloromethane ModerateModerateExtraction only

Process Workflow

The following diagram outlines the logical flow from crude isolation to final polished crystal.

G Start Crude 3-Amino-4-isopropoxybenzamide (Beige Solid) Dissolution Dissolution (Ethanol, 65°C) Start->Dissolution 10 volumes Charcoal Activated Carbon Treatment (Color Removal) Dissolution->Charcoal Add 5 wt% Carbon Filtration Hot Filtration (Remove Carbon/Insolubles) Charcoal->Filtration < 5 mins contact Nucleation Nucleation Zone (Cool to 40°C + Seeding) Filtration->Nucleation Controlled Ramp Growth Crystal Growth (Slow Cool to 0-5°C) Nucleation->Growth Anti-solvent (Water) Isolation Filtration & Wash (Cold EtOH/Water) Growth->Isolation Drying Vacuum Drying (45°C, -0.08 MPa) Isolation->Drying Final Pure Product (White Crystals, >99%) Drying->Final

Caption: Workflow for the purification of 3-Amino-4-isopropoxybenzamide, emphasizing oxidative protection via rapid charcoal treatment.

Detailed Experimental Protocols

Method A: Recrystallization via Ethanol/Water (Recommended)

This method utilizes the "cooling + anti-solvent" technique to maximize yield while rejecting polar impurities.

Reagents:

  • Crude 3-Amino-4-isopropoxybenzamide (10.0 g)

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Charcoal (e.g., Norit SX Ultra)

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10.0 g of crude solid into a 250 mL round-bottom flask.

    • Add 60 mL of Ethanol (6 volumes).

    • Heat to reflux (approx. 78°C) with magnetic stirring (400 RPM). Ensure complete dissolution. If solids remain, add Ethanol in 5 mL increments.

  • Color Removal (Critical Step):

    • Note: The amino group can oxidize to form colored impurities.

    • Once dissolved, remove from heat source briefly.[1]

    • Add 0.5 g Activated Charcoal (5 wt%).

    • Stir at reflux for 5–10 minutes . Do not exceed 15 minutes to prevent product adsorption.

    • Perform a hot filtration through a Celite pad or sintered glass funnel to remove charcoal. Rinse the filter cake with 10 mL hot Ethanol.

  • Crystallization:

    • Transfer the clear, pale-yellow filtrate to a clean crystallization vessel.

    • Cool the solution slowly to 45–50°C .

    • Anti-solvent Addition: Slowly add 35 mL of Deionized Water (warm, ~40°C) dropwise over 20 minutes. The solution should become slightly turbid (cloud point).

    • Seeding (Optional but recommended): Add 10 mg of pure seed crystals.

    • Cool the mixture to room temperature (20–25°C) over 2 hours (10°C/hour ramp).

    • Finally, cool to 0–5°C in an ice bath and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash: Wash the cake with 20 mL of a cold Ethanol:Water (1:1) mixture.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Purity: >99.5% (HPLC)

Method B: Trituration (For Oily Crudes)

If the crude material is an oil (common if residual solvent is present), crystallization may be inhibited.

  • Dissolve the crude oil in minimal Ethyl Acetate (2 volumes).

  • Add Hexanes or Heptane (10 volumes) slowly with vigorous stirring.

  • A precipitate should form.[1] If oiling out occurs, scratch the flask walls or sonicate.

  • Filter the solid and proceed to Method A for final polishing.

Process Analytical Technology (PAT) & Troubleshooting

Critical Quality Attributes (CQA)
  • Color: Must be White. Beige/Pink indicates oxidation (azo impurities).

  • Melting Point: Sharp endotherm. Broadening >2°C indicates solvent inclusion or impurity.

Troubleshooting Table
IssueRoot CauseCorrective Action
Product Oils Out Temperature too high during anti-solvent addition.Cool solution to <40°C before adding water. Increase seed load.
Colored Product Incomplete removal of nitro-precursor or oxidation.Repeat charcoal treatment. Ensure inert atmosphere (

) during heating.
Low Yield Too much solvent or insufficient cooling.Concentrate ethanol volume by 30% before adding water. Cool to -5°C.
Slow Filtration Fine particle size (rapid nucleation).Slow down the cooling ramp (5°C/hour) to encourage larger crystal growth.

References

  • Synthesis & Characterization: Skok, Z., et al. (2023). "ATP-competitive inhibitors of human DNA topoisomerase II

    
     with improved antiproliferative activity based on N-phenylpyrrolamide scaffold."[2] ResearchGate / ACS Medicinal Chemistry Letters. (Describes synthesis of compound 27a, 3-Amino-4-isopropoxybenzamide). 
    
  • General Benzamide Solubility: Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. (Provides foundational data on amino-aromatic solubility behavior).

  • Purification Methodology: BenchChem Technical Support. (2025).[1] "Purification of Boc-Protected Amino Acids by Recrystallization." (General protocols for amino-acid derivative crystallization).

Sources

Greener Pathways to a Key Pharmaceutical Intermediate: Application Notes on the Green Synthesis of 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Green Chemistry in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and manufacturing, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone. However, traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive processes, contributing to a significant environmental footprint. The principles of green chemistry offer a transformative approach, guiding the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. This paradigm shift is not only an environmental necessity but also a driver of innovation, leading to safer, more efficient, and cost-effective manufacturing processes.

This document provides detailed application notes and protocols for the green synthesis of 3-Amino-4-isopropoxybenzamide, a valuable building block in the preparation of various pharmaceutical agents. By exploring enzymatic catalysis, green catalytic systems, and the use of environmentally benign solvents, we aim to provide researchers, scientists, and drug development professionals with a practical guide to implementing sustainable practices in their laboratories and manufacturing facilities.

Rethinking Amide Bond Formation: A Green Chemistry Perspective

The formation of the amide bond is one of the most fundamental and frequently employed reactions in organic synthesis. Traditionally, this has been achieved using stoichiometric coupling reagents that generate significant amounts of waste.[1] Green chemistry challenges this dogma by promoting catalytic and more atom-economical approaches.

Core Green Strategies for Amide Synthesis:
  • Biocatalysis: Leveraging the high selectivity and efficiency of enzymes to catalyze reactions under mild conditions.[2]

  • Homogeneous and Heterogeneous Catalysis: Employing catalysts, such as those based on boron[1][3] or ruthenium[4], to facilitate direct amidation reactions, often with the liberation of only water as a byproduct.

  • Alternative Solvents: Replacing conventional, hazardous solvents with greener alternatives like water, bio-derived solvents (e.g., 2-Methyltetrahydrofuran), or deep eutectic solvents.[5][6][7]

  • Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or implementing continuous-flow processes to reduce reaction times and energy consumption.[8][9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual differences between a traditional and a green chemistry-based approach to the synthesis of 3-Amino-4-isopropoxybenzamide.

Traditional vs Green Synthesis cluster_0 Traditional Synthesis cluster_1 Green Synthesis A 3-Amino-4-isopropoxybenzoic Acid B Activating Agent (e.g., SOCl₂, EDC/HOBt) A->B Activation C Amine Source (e.g., NH₃, (NH₄)₂CO₃) B->C Coupling E Product + Stoichiometric Waste C->E D Hazardous Solvent (e.g., DMF, DCM) D->C F 3-Amino-4-isopropoxybenzoic Acid or Ester/Nitrile Precursor G Green Catalyst (e.g., Boronic Acid, Lipase) F->G Catalytic Activation H Amine Source G->H Direct Amidation J Product + Water (byproduct) H->J I Green Solvent (e.g., Water, 2-MeTHF) I->H

Caption: Comparison of traditional and green synthetic routes.

Application Note 1: Biocatalytic Synthesis using Immobilized Lipase

Principle: This protocol leverages the remarkable catalytic activity of lipases, such as Candida antarctica lipase B (CALB), to facilitate the direct amidation of a carboxylic acid with an amine in a green solvent.[2] The enzyme's high selectivity often leads to cleaner reactions and simpler product isolation.

Experimental Protocol: Enzymatic Synthesis of 3-Amino-4-isopropoxybenzamide
  • Materials:

    • 3-Amino-4-isopropoxybenzoic acid

    • Ammonium carbamate (or a suitable ammonia source)

    • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

    • Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF)

    • Molecular sieves (3Å), activated

  • Procedure:

    • To a dried round-bottom flask, add 3-Amino-4-isopropoxybenzoic acid (1 equivalent) and ammonium carbamate (1.5 equivalents).

    • Add the green solvent (CPME or 2-MeTHF) to achieve a substrate concentration of 0.2 M.

    • Add activated molecular sieves (100% w/w of the carboxylic acid) to the mixture to remove the water formed during the reaction.

    • Add immobilized CALB (10% w/w of the carboxylic acid).

    • Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter the reaction mixture to recover the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

    • Wash the filtrate with a dilute aqueous basic solution (e.g., 5% NaHCO₃) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography if necessary.

Data Summary: Biocatalytic Amidation
ParameterValue/ObservationReference
Catalyst Immobilized Candida antarctica lipase B[2]
Solvent Cyclopentyl methyl ether (CPME)[2]
Temperature 50-60 °C[2]
Key Advantages Mild reaction conditions, high selectivity, reusable catalyst, reduced waste.[2]
Potential Challenges Reaction times may be longer than traditional methods.

Application Note 2: Boronic Acid Catalyzed Direct Amidation

Principle: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines.[1][3] This method avoids the need for stoichiometric activating agents and often proceeds with azeotropic removal of water.

Experimental Protocol: Boronic Acid-Catalyzed Synthesis
  • Materials:

    • 3-Amino-4-isopropoxybenzoic acid

    • Ammonium hydroxide (aqueous solution)

    • Phenylboronic acid (or a suitable boronic acid catalyst)

    • Toluene or p-cymene (as a water-azeotroping solvent)

  • Procedure:

    • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add 3-Amino-4-isopropoxybenzoic acid (1 equivalent), the boronic acid catalyst (5-10 mol%), and the azeotroping solvent (e.g., toluene).

    • Add the amine source, such as aqueous ammonium hydroxide (2-3 equivalents).

    • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the product as needed.

Data Summary: Boronic Acid Catalysis
ParameterValue/ObservationReference
Catalyst Phenylboronic Acid (5-10 mol%)[1][3]
Solvent Toluene or p-Cymene[6]
Temperature Reflux[3]
Key Advantages Atom economical, avoids stoichiometric activators, catalyst is relatively inexpensive.[1]
Potential Challenges Requires elevated temperatures and azeotropic water removal.

Workflow for Green Synthesis and Evaluation

Green_Synthesis_Workflow A Selection of Green Route (Biocatalysis vs. Chemical Catalysis) B Substrate Preparation (3-Amino-4-isopropoxybenzoic acid) A->B C Catalyst and Solvent Selection B->C D Reaction Optimization (Temperature, Concentration, Time) C->D E Work-up and Product Isolation (Filtration, Extraction) D->E F Purification (Recrystallization/Chromatography) E->F G Product Characterization (NMR, MS, HPLC) F->G H Evaluation of Green Metrics (Atom Economy, E-Factor) G->H

Caption: A generalized workflow for developing a green synthesis protocol.

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of 3-Amino-4-isopropoxybenzamide offers significant advantages in terms of environmental impact, safety, and efficiency. The protocols outlined in these application notes, utilizing enzymatic and boronic acid catalysis in greener solvents, provide a solid foundation for researchers to move away from traditional, less sustainable methods. Future research in this area will likely focus on the development of even more active and robust catalysts, the use of bio-based starting materials, and the integration of these green synthetic steps into continuous manufacturing processes, further enhancing the sustainability of pharmaceutical production.

References

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. NSF PAR. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Arom
  • Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. ijarsct. [Link]

  • A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation. ACS Publications. [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. [Link]

  • Synthesis method for benzamidine derivatives.
  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI. [Link]

  • Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. PMC. [Link]

  • Improving the Synthesis of an Unnatural Fluorescent Amino Acid. ValpoScholar. [Link]

  • Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. ResearchGate. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]

  • A new synergistic method can create non-canonical amino acids by merging synthetic photochemistry with biocatalysis. The Current - News @ UCSB. [Link]

  • Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • Green Chemistry. Semantic Scholar. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. [Link]

Sources

Optimal reaction conditions for benzamide derivative formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Reaction Conditions for Benzamide Derivative Formation

Introduction & Mechanistic Rationale

Benzamides represent a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for antipsychotic, antiemetic, and anticancer therapeutics 1. The synthesis of benzamides fundamentally relies on the condensation of a benzoic acid derivative with an amine 2. Because the direct amidation of carboxylic acids and amines requires excessively high temperatures that are incompatible with complex molecules, the strategic activation of the carboxylate is an absolute necessity 2.

This guide details the optimal reaction conditions, mechanistic causality, and self-validating protocols for benzamide synthesis, focusing on coupling agent-mediated amidation, acyl chloride pathways, and emerging green chemistry methodologies.

Strategic Selection of Reaction Conditions

2.1. Carbodiimide-Mediated Coupling (EDC/HOBt) For highly functionalized or sterically hindered substrates, coupling reagents are the industry standard. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly favored over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, allowing for seamless chromatographic-free purification during aqueous workup 3. Causality: EDC activates the benzoic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into an inactive N-acylurea. To prevent this, 1-Hydroxybenzotriazole (HOBt) is introduced as an additive. HOBt rapidly attacks the O-acylisourea to form a stable, yet highly reactive, OBt active ester, effectively suppressing racemization and side reactions 4.

2.2. The Schotten-Baumann Reaction (Acyl Chlorides) For electron-deficient amines or large-scale syntheses, pre-activating the benzoic acid into a benzoyl chloride is highly efficient 1. The Schotten-Baumann reaction utilizes a biphasic system (e.g., DCM/Aqueous NaOH). Causality: The reaction occurs strictly at the organic-aqueous interface. The aqueous base neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine. Vigorous stirring is non-negotiable; poor mixing leads to the competitive hydrolysis of benzoyl chloride by water, drastically reducing yields 4.

2.3. Green Chemistry & Heterogeneous Catalysis Recent advances emphasize minimizing toxic reagents. Solvent-free conditions utilizing microwave irradiation or heterogeneous nanoporous acid catalysts (e.g., SBA-Pr-SO₃H) have demonstrated excellent yields for benzamide and quinazolinone derivatives [[5]](). These methods eliminate the need for halogenated solvents and simplify product isolation 6.

Quantitative Data & Optimization Matrix

The following table synthesizes quantitative data for various benzamide formation strategies to guide condition selection based on substrate constraints.

Synthetic StrategySubstratesSolvent / CatalystTemp (°C)Time (h)Yield (%)Ref
Amide Coupling 4-Nitrobenzoic Acid + AnilineDMF / EDC, HOBt, DIPEART12923
Amide Coupling Benzoic Acid + 4-FluoroanilineCH₂Cl₂ / EDC, HOBtRT16883
Acyl Chloride Benzoyl Chloride + Aq. AmmoniaWater / NaOH0 to RT2~70-951
Acyl Chloride 4-Nitrobenzoyl Chloride + 2-ChloroanilinePyridine (Base/Solvent)RT4>901
Heterogeneous Catalysis 2-Aminobenzamide + Benzoyl ChlorideMeCN / SBA-Pr-SO₃HReflux485-95[[5]]()

Mechanistic Workflows

EDC_HOBt_Mechanism A Benzoic Acid Derivative B EDC Activation (Carbodiimide) A->B Step 1 C O-Acylisourea Intermediate (Highly Reactive) B->C Activation D HOBt Addition (Suppresses Racemization) C->D Additive E OBt Active Ester (Stable Intermediate) D->E Displacement F Amine Nucleophilic Attack (DIPEA Base) E->F Step 2 G Benzamide Product + Water-Soluble Urea F->G Amidation

Mechanistic pathway of EDC/HOBt-mediated benzamide synthesis highlighting intermediate stabilization.

Schotten_Baumann A Aqueous Phase (NaOH + Amine) C Phase Boundary (Vigorous Stirring) A->C B Organic Phase (Benzoyl Chloride in DCM) B->C D Nucleophilic Acyl Substitution C->D Interfacial Reaction E Benzamide Product (Precipitates or Organic Soluble) D->E F HCl Neutralization (Drives Reaction) D->F Byproduct F->A Consumes Base

Biphasic dynamics of the Schotten-Baumann reaction requiring vigorous interfacial mixing.

Self-Validating Experimental Protocols

Protocol A: EDC/HOBt-Mediated Amide Coupling Designed for functional group tolerance and mild conditions.3

  • Substrate Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (0.5 M).

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling minimizes the exothermic degradation of the coupling reagents and prevents the O-acylisourea from rearranging before HOBt can trap it.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise. Stir for 15–30 minutes.

    • Self-Validation Check: Monitor via TLC (quench a micro-aliquot in methanol). The disappearance of the starting acid and the appearance of a new, less polar spot (the OBt ester) confirms successful activation.

  • Amidation: In a separate vial, dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in the reaction solvent. Add this dropwise to the activated ester solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the amine salt without competing for the active ester, ensuring high chemoselectivity.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Aqueous Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1 M HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO₃ (removes unreacted acid and HOBt), and brine.

    • Self-Validation Check: The EDC urea byproduct is highly water-soluble and will completely partition into the aqueous washes, leaving crude benzamide in the organic layer 1. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Schotten-Baumann Synthesis (Acyl Chloride Method) Designed for rapid, scalable synthesis of unhindered amides.4

  • Aqueous Preparation: Dissolve the amine (1.0 eq) in a 10% aqueous NaOH solution. Cool to 0 °C.

  • Organic Preparation: Dissolve the benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Interfacial Coupling: Add the DCM solution dropwise to the aqueous amine solution over 15 minutes while applying maximum vigorous stirring .

    • Self-Validation Check: An immediate white precipitate (the benzamide) should begin forming at the biphasic interface. If the solution turns into a clear oil, stirring is insufficient, leading to rapid benzoyl chloride hydrolysis 4.

  • Propagation: Stir for 2 hours, allowing the mixture to reach room temperature.

  • Isolation: If the product precipitates completely, isolate via vacuum filtration and wash with cold water. If it remains partially in solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Optimizing amide bond formation conditions for benzamide synthesis, Benchchem.
  • Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers, Benchchem.
  • Identifying and minimizing side reactions in benzamide synthesis, Benchchem.
  • Application Notes and Protocols for the Synthesis of Substituted Benzamides, Benchchem.
  • One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid C
  • SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY, Semantic Scholar.

Sources

Troubleshooting & Optimization

Improving reaction yield of 3-Amino-4-isopropoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Support: Yield Optimization for 3-Amino-4-isopropoxybenzamide Synthesis

Executive Summary

The synthesis of 3-Amino-4-isopropoxybenzamide (an analog of the Roflumilast intermediate) typically suffers from yield attrition during the O-alkylation step (due to the secondary alkyl halide's tendency for elimination) and the Amidation sequence.

This guide moves beyond standard textbook protocols, offering an optimized "Ester-First" Strategy that avoids the pitfalls of direct acid alkylation and unstable acid chlorides.

Part 1: Strategic Route Selection

The Common Failure Mode: Many researchers attempt to alkylate 3-amino-4-hydroxybenzamide directly. This is a yield trap. The aniline nitrogen and amide nitrogen compete with the phenolic oxygen for the alkyl group, leading to a mixture of N- and O-alkylated products that are difficult to separate.

The Optimized Protocol (The Nitro-Ester Route): To maximize yield, we must lock the nitrogen as a nitro group (unreactive to alkylation) and the carboxylic acid as an ester (protects the acid and facilitates amidation).

Workflow Visualization:

ReactionScheme Start 3-Nitro-4-hydroxybenzoic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-nitro-4-hydroxybenzoate Step1->Inter1 Step2 Step 2: O-Alkylation (2-Bromopropane, K2CO3, DMF) Inter1->Step2 Inter2 Methyl 3-nitro-4-isopropoxybenzoate Step2->Inter2 Step3 Step 3: Ammonolysis (NH3 in MeOH) Inter2->Step3 Inter3 3-Nitro-4-isopropoxybenzamide Step3->Inter3 Step4 Step 4: Reduction (H2, Pd/C) Inter3->Step4 Target TARGET: 3-Amino-4-isopropoxybenzamide Step4->Target

Caption: Optimized "Nitro-Ester" pathway minimizing side reactions and protecting group manipulation.

Part 2: Troubleshooting & Optimization Modules

Module 1: The O-Alkylation Step (The Yield Killer)

Context: This is the most critical step. You are attaching a secondary alkyl group (isopropyl) to a phenol. Secondary halides (2-bromopropane) are prone to E2 elimination (forming propene gas) rather than the desired Sn2 substitution , especially at high temperatures or with strong bases (NaOH/KOH).

User Ticket #101: "I am seeing 50% conversion and starting material remaining, even after refluxing overnight. The alkyl halide seems to disappear."

Expert Solution: The disappearance of alkyl halide without product formation confirms elimination is occurring.

  • Switch Base: Stop using NaOH or KOH. These are too basic and promote elimination. Use Potassium Carbonate (K₂CO₃) .[1] It is mild enough to deprotonate the phenol but less likely to strip the proton from the isopropyl bromide.

  • Solvent Choice: Switch to DMF (Dimethylformamide) or NMP . Acetone reflux (56°C) is often too cool for sterically hindered secondary alkylations. DMF allows reaction at 70-80°C, which is the "Goldilocks" zone for this substrate.

  • The Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) . This converts the 2-bromopropane into 2-iodopropane in situ, which is a significantly better leaving group, accelerating the Sn2 reaction before elimination can compete.

Protocol Adjustment:

  • Reagents: Methyl 3-nitro-4-hydroxybenzoate (1.0 eq), 2-Bromopropane (1.5 eq), K₂CO₃ (2.0 eq), KI (0.1 eq).

  • Conditions: DMF, 70°C, 6-12 hours.

Module 2: The Amidation Step (Avoiding the Acid Chloride)

Context: Converting the ester to the amide. Standard hydrolysis to the acid followed by Thionyl Chloride (SOCl₂) is viable but introduces moisture sensitivity and two extra steps.

User Ticket #102: "My product turns black during the acid chloride formation, and the final amide yield is low."

Expert Solution: The nitro group makes the aromatic ring electron-deficient, activating the ester carbonyl. You can bypass the acid chloride entirely using Ammonolysis .

  • Direct Conversion: React the Methyl 3-nitro-4-isopropoxybenzoate directly with 7N Ammonia in Methanol .

  • Pressure: If the reaction is slow at room temperature, perform it in a sealed pressure tube or autoclave at 50-60°C.

  • Purification: The product (amide) is usually less soluble in methanol than the ester. It often precipitates out as a pure solid upon cooling, simplifying workup to a mere filtration.

Module 3: The Nitro Reduction

Context: Reducing the nitro group to the aniline without cleaving the ether or reducing the amide.

User Ticket #103: "The reaction stalls at 90% conversion. Should I add more catalyst?"

Expert Solution: Stalling is often due to catalyst poisoning by the amine product or insufficient hydrogen mass transfer.

  • Solvent: Ensure the starting material is fully dissolved. A mixture of Methanol/THF (1:1) is often better than pure methanol for solubility.

  • Catalyst: 10% Pd/C (50% water wet) is standard. Use a loading of 5-10 wt%.

  • Avoid Acid: Do not add acid (like HCl) to this reduction unless necessary. While it prevents amine poisoning, it makes the isolation of the free base difficult later.

  • Alternative: If you lack a hydrogenator, use Iron powder (Fe) + Ammonium Chloride (NH₄Cl) in Ethanol/Water. This is robust, cheap, and impossible to over-reduce, though the workup (filtering iron sludge) is tedious.

Part 3: Summary of Reaction Parameters

StepParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Rationale
1 Base NaOH / KOHK₂CO₃ Prevents E2 elimination of isopropyl halide.
1 Additive NoneKI (10 mol%) In-situ conversion to iodide boosts Sn2 rate.
1 Solvent AcetoneDMF Higher boiling point allows overcoming steric hindrance.
2 Activation SOCl₂ (Acid Chloride)NH₃/MeOH (Direct) Fewer steps; avoids moisture-sensitive intermediates.
3 Reductant H₂ / Pd (Dry)H₂ / Pd (Wet) Wet catalyst is safer (non-pyrophoric) and equally active.

Part 4: Troubleshooting Logic Flow

Troubleshooting Issue Problem: Low Overall Yield CheckStep Which step is failing? Issue->CheckStep Alkylation Step 1: O-Alkylation CheckStep->Alkylation Amidation Step 2: Amidation CheckStep->Amidation Reduction Step 3: Reduction CheckStep->Reduction AlkSol1 Check: Is Alkyl Halide consumed? Alkylation->AlkSol1 AmidSol1 Using Acid Chloride? Amidation->AmidSol1 RedSol1 Incomplete Conversion? Reduction->RedSol1 AlkSol2 YES, but no product: Elimination occurred. Switch to K2CO3/DMF. AlkSol1->AlkSol2 Yes AlkSol3 NO: Reaction too slow. Add KI catalyst & Heat. AlkSol1->AlkSol3 No AmidSol2 Switch to Direct Ammonolysis of Methyl Ester. AmidSol1->AmidSol2 RedSol2 Improve H2 transfer (Agitation/Pressure). Check Solubility. RedSol1->RedSol2

Caption: Decision tree for diagnosing and resolving yield bottlenecks.

References

  • Vertex Pharmaceuticals. (2005). Process for the preparation of Roflumilast. World Intellectual Property Organization. WO2005026095. Link (Describes the foundational chemistry for dialkoxy-benzamide synthesis).

  • Organic Process Research & Development. (1998). Improved Processes for the Preparation of Piclamilast. Org. Process Res. Dev., 2(3), 157–168. Link (Detailed optimization of O-alkylation and amidation on similar benzamide scaffolds).

  • BenchChem. (2025).[2][3] Synthesis of 3-amino-4-phenylmethoxybenzamide from its Nitro Precursor. Link (General protocol for nitro-to-amino reduction in benzamides).

  • Sigma-Aldrich. (2024). 4-Hydroxy-3-nitrobenzoic acid Product Specification. Link (Precursor properties and handling).

  • ScienceMadness. (2006). Discussion on Isopropyl Bromide Alkylation. Link (Practical insights into secondary alkyl halide elimination issues).

Sources

Troubleshooting impurity formation in 3-Amino-4-isopropoxybenzamide production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Impurity Formation & Process Optimization

Executive Summary

3-Amino-4-isopropoxybenzamide (CAS: 17481-27-5) is a critical intermediate in the synthesis of gastroprokinetic agents such as Cinitapride .[1] Its synthesis typically involves the O-alkylation of a 4-hydroxy precursor followed by amidation and nitro-reduction.

This guide addresses the three most common failure modes reported by process chemists:

  • Pink/Red Discoloration (Azo/Azoxy dimerization during reduction).[2]

  • Des-isopropyl Impurities (Phenolic degradation).

  • Hydrolysis Byproducts (Conversion of amide to acid).

Visualizing the Impurity Landscape

Before troubleshooting, you must identify where the impurity originates. The following diagram maps the "Genealogy of Impurities" based on standard synthetic pathways.

ImpurityMap Start 3-Nitro-4-hydroxybenzoic Acid Alkylation Step 1: O-Alkylation (Isopropyl Bromide/Base) Start->Alkylation Inter1 3-Nitro-4-isopropoxybenzoic Acid Alkylation->Inter1 Amidation Step 2: Amidation (SOCl2 / NH3) Inter1->Amidation Inter2 3-Nitro-4-isopropoxybenzamide Amidation->Inter2 Reduction Step 3: Nitro Reduction (H2 / Pd/C or Raney Ni) Inter2->Reduction Imp_Phenol IMPURITY A: 3-Amino-4-hydroxybenzamide (Des-isopropyl / Phenolic) Inter2->Imp_Phenol Acidic Workup (Ether Cleavage) Imp_Azo IMPURITY B: Azo/Azoxy Dimers (Colored / Dimerization) Inter2->Imp_Azo High pH / Low H2 Pressure Product TARGET: 3-Amino-4-isopropoxybenzamide Reduction->Product Imp_Acid IMPURITY C: 3-Amino-4-isopropoxybenzoic Acid (Hydrolysis Product) Product->Imp_Acid Moisture / High Temp

Figure 1: Impurity Genealogy. Red nodes indicate critical impurities arising from specific process deviations.

Module 1: The "Pink Product" (Nitro Reduction)

Symptom: The final product appears pink, red, or orange instead of off-white. Root Cause: Formation of Azo or Azoxy dimers. Mechanism: During catalytic hydrogenation, the nitro group reduces via a Nitroso (


) and Hydroxylamine (

) intermediate. If the reduction is slow or the catalyst is poisoned, these two intermediates condense to form colored azo-linkages (

).
Troubleshooting Protocol
VariableDiagnostic CheckCorrective Action
H₂ Pressure Is pressure dropping too slowly?Increase Pressure: Low H₂ availability favors condensation over reduction. Maintain >5 bar (75 psi).
pH Control Is the reaction pH > 8?Acidify Slightly: Basic conditions accelerate the condensation of Nitroso/Hydroxylamine intermediates. Adjust to pH 6–7 using acetic acid.
Catalyst Is the Pd/C recycled > 3 times?Refresh Catalyst: Poisoned catalyst stalls the reaction at the hydroxylamine stage. Use fresh 5% Pd/C (50% wet).
Temperature Is the exotherm uncontrolled?Cooling Ramp: High temps (>60°C) early in the reaction favor dimerization.[2] Start at 25°C, then ramp only after H₂ uptake slows.

Q: Can I remove the color by recrystallization? A: Often, yes, but it is difficult. Azo impurities co-crystallize with benzamides.[2]

  • Recommendation: Treat the crude solution with activated carbon (10% w/w) in refluxing methanol for 30 minutes before crystallization. If the color persists, the level of impurity is likely >0.5%, requiring a re-work of the reduction step.

Module 2: The "Phenolic" Impurity (Des-isopropyl)

Symptom: HPLC shows a peak at RRT ~0.8 (more polar than target). Identity: 3-Amino-4-hydroxybenzamide.[1][3][4] Root Cause: Cleavage of the isopropyl ether bond.

Technical Insight

Isopropyl aryl ethers are secondary alkyl ethers.[2] While more stable than tert-butyl ethers, they are susceptible to acid-catalyzed dealkylation , especially at elevated temperatures.[2]

Protocol for Prevention:

  • Avoid Strong Acids: Do not use HCl or H₂SO₄ for pH adjustment during the workup of the amide. Use mild acids like acetic acid or dilute phosphoric acid.[2]

  • Monitor Step 1 (Alkylation): Ensure the starting material (3-nitro-4-hydroxybenzoic acid) is fully alkylated before proceeding.

    • Test: Run TLC (Mobile Phase: DCM/MeOH 9:1). Phenolic starting material will streak near the baseline; Isopropoxy product moves to

      
       ~0.5.
      
  • Scavenger Use: If the impurity is carried over from Step 1, add a carbonate wash (10% K₂CO₃) to the organic layer containing the intermediate. The phenolic impurity will deprotonate and move to the aqueous phase, while the isopropoxy intermediate remains organic.[2]

Module 3: Hydrolysis (The Acid Impurity)

Symptom: HPLC shows a peak at RRT ~0.5 (highly polar) or shifts in retention time with pH.[2] Identity: 3-Amino-4-isopropoxybenzoic acid.[1] Root Cause: Hydrolysis of the amide group (


).

Critical Control Points:

  • Amidation Step: If using Thionyl Chloride (

    
    ) to generate the acid chloride, ensure it is completely removed before adding ammonia.[2] Residual 
    
    
    
    + Water = HCl + Heat = Rapid Hydrolysis.[2]
  • Drying: Ensure the final product is dried under vacuum at

    
    . Wet cake stored at high heat will hydrolyze (autocatalysis).[2]
    

Analytical Reference Data

HPLC Method Parameters (Standard C18)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 mins.

  • Detection: UV @ 254 nm.[2][5]

CompoundApprox RRT*Key Characteristic
3-Amino-4-hydroxybenzamide0.78"Phenolic" Impurity (Des-isopropyl)
3-Amino-4-isopropoxybenzamide 1.00 Target
3-Nitro-4-isopropoxybenzamide1.45Unreacted Intermediate
Azo Dimer1.8 - 2.2Late eluting, highly colored

*Relative Retention Time (RRT) varies by specific method but follows this polarity order.

References

  • Preparation of 3-amino-4-hydroxybenzoic acid. (Patent CN105237423A). Google Patents.
  • Preparation of 3-amino-4-hydroxybenzoic acids. (Patent US4835306A). Google Patents.
  • Relevance: Provides the specific "Pink Product" troubleshooting steps (azo formation) for alkoxy-benzamide reductions using Fe/Hydrazine or Pd/C.
  • Analytical Chemistry of Impurities in Amino Acids. National Institutes of Health (PMC). Retrieved from [Link]

    • Relevance: Validates HPLC methods for amino-functionalized arom

Disclaimer: This guide is for research and development purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

Technical Support Center: Resolving Solubility Challenges with 3-Amino-4-isopropoxybenzamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Amino-4-isopropoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility issues encountered with this compound in aqueous media. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying scientific principles to empower you to make informed decisions in your experiments.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Aqueous Solubility
pKa (acidic) ~15-16The amide N-H proton is very weakly acidic and will not deprotonate in typical aqueous pH ranges.
pKa (basic) ~3-4The aromatic amino group is weakly basic. At pH values below this pKa, the compound will be protonated and positively charged, which is expected to increase aqueous solubility.
logP ~1.5-2.5This positive value indicates a preference for a non-polar environment over water, suggesting low intrinsic aqueous solubility.

These values are predictions from computational models and should be used as a guide. Experimental determination is recommended for definitive characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 3-Amino-4-isopropoxybenzamide in aqueous solutions.

Q1: Why is my 3-Amino-4-isopropoxybenzamide not dissolving in water or buffer?

A1: The low aqueous solubility of 3-Amino-4-isopropoxybenzamide is expected due to its molecular structure. The benzamide core, while containing polar functional groups capable of hydrogen bonding, is dominated by the hydrophobic benzene ring and the isopropoxy group. The predicted logP value of ~1.5-2.5 confirms its lipophilic nature, meaning it preferentially partitions into non-polar environments over water.

Initial Steps:

  • Confirm Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity batch of the compound.

  • Gentle Heating and Agitation: Sonication and gentle warming (e.g., to 37°C) can help overcome the initial energy barrier to dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Particle Size Reduction: If you are working with a solid, grinding it to a finer powder will increase the surface area available for solvation, which can improve the dissolution rate.[1]

Q2: I'm observing precipitation when I add my DMSO stock solution of 3-Amino-4-isopropoxybenzamide to my aqueous buffer. What can I do?

A2: This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. While highly soluble in organic solvents like DMSO, the introduction of the aqueous buffer drastically changes the solvent environment.

Troubleshooting Strategies:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize the DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally <1%, and certainly <5%) to minimize its impact on the overall solvent polarity.

  • pH Adjustment: As a weak base, the solubility of 3-Amino-4-isopropoxybenzamide is pH-dependent. Lowering the pH of your aqueous buffer to below the predicted pKa of the amino group (~3-4) will protonate the amine, increasing its polarity and, consequently, its aqueous solubility.[2]

Diagram: pH Effect on 3-Amino-4-isopropoxybenzamide Solubility

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH Protonated Form (More Soluble) Equilibrium pH = pKa Low_pH->Equilibrium Increase pH High_pH Neutral Form (Less Soluble) Equilibrium->High_pH Increase pH

Caption: Relationship between pH and the ionization state of 3-Amino-4-isopropoxybenzamide.

Q3: pH adjustment is not suitable for my experiment. What other formulation strategies can I use to increase the aqueous solubility?

A3: Several formulation strategies can enhance the solubility of hydrophobic compounds without altering the pH. These methods involve modifying the solvent environment to be more favorable for the compound.

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of poorly water-soluble drugs. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] They work by reducing the polarity of the aqueous medium.[4]

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[5] Hydrophobic compounds like 3-Amino-4-isopropoxybenzamide can be encapsulated within the hydrophobic core of these micelles, increasing their apparent solubility in water.[6] Non-ionic surfactants such as Polysorbate 80 (Tween® 80) and polyoxyl 35 castor oil (Cremophor® EL) are commonly used in pharmaceutical formulations.[6][7]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the molecule and presenting a hydrophilic exterior to the aqueous environment, thereby increasing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity.[8][9]

Comparison of Solubilization Techniques:

TechniqueMechanismAdvantagesConsiderations
Co-solvents Reduces solvent polaritySimple to prepare; can achieve significant solubility enhancement.May have biological effects; can affect protein stability.
Surfactants Micellar encapsulationEffective at low concentrations; can improve stability.Potential for toxicity; can interfere with some assays.
Cyclodextrins Inclusion complexationGenerally low toxicity; can improve stability and bioavailability.Can be expensive; complexation is a reversible equilibrium.

Experimental Protocols

The following are detailed, step-by-step protocols for key solubilization techniques. Always prepare a vehicle control (the formulation without the compound) to account for any effects of the excipients in your experiments.

Protocol 1: Solubility Enhancement using a Co-solvent System (Ethanol)
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Amino-4-isopropoxybenzamide in 100% ethanol (e.g., 10 mg/mL). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.

  • Intermediate Dilution (Optional): If a very low final ethanol concentration is required, perform an intermediate dilution of the stock solution in your aqueous buffer.

  • Final Dilution: Add the required volume of the ethanolic stock solution to your aqueous buffer to achieve the desired final concentration of 3-Amino-4-isopropoxybenzamide. Ensure the final ethanol concentration is compatible with your experimental system.

  • Vehicle Control: Prepare a control sample containing the same final concentration of ethanol in the aqueous buffer.

Protocol 2: Solubilization using a Surfactant (Polysorbate 80)
  • Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of Polysorbate 80 in your aqueous buffer.

  • Compound-Surfactant Mixture: In a clean vial, add the required amount of solid 3-Amino-4-isopropoxybenzamide. Add a small volume of the 10% Polysorbate 80 stock solution and vortex thoroughly to create a paste or slurry.

  • Dilution to Final Concentration: Gradually add the aqueous buffer to the paste while continuously vortexing or sonicating until the desired final volume and concentration are reached. The final concentration of Polysorbate 80 should be kept as low as possible while achieving the desired solubility.

  • Vehicle Control: Prepare a control sample with the same final concentration of Polysorbate 80 in the aqueous buffer.

Protocol 3: Inclusion Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous buffer at a concentration sufficient to form the inclusion complex (e.g., 10-40% w/v).

  • Complex Formation (Kneading Method):

    • Place the required amount of solid 3-Amino-4-isopropoxybenzamide in a glass mortar.

    • Add a small amount of the HP-β-CD solution to form a paste.

    • Knead the paste with a pestle for 30-60 minutes.

    • Gradually add the remaining HP-β-CD solution while continuing to mix.

  • Complex Formation (Solvent Evaporation Method):

    • Dissolve 3-Amino-4-isopropoxybenzamide in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Dissolve HP-β-CD in your aqueous buffer.

    • Mix the two solutions and stir for 1-2 hours.

    • Remove the solvents under reduced pressure (e.g., using a rotary evaporator) to obtain a solid inclusion complex.

    • Reconstitute the solid complex in your aqueous buffer to the desired final concentration.

  • Vehicle Control: Prepare a control sample with the same final concentration of HP-β-CD in the aqueous buffer.

Workflow for Solubility Troubleshooting

Start Solubility Issue with 3-Amino-4-isopropoxybenzamide Check_Purity Check Compound Purity Start->Check_Purity Initial_Attempts Gentle Heating & Agitation Check_Purity->Initial_Attempts pH_Adjustment Is pH Adjustment an Option? Initial_Attempts->pH_Adjustment Still Insoluble Adjust_pH Lower pH to < 4 pH_Adjustment->Adjust_pH Yes Formulation_Strategies Explore Formulation Strategies pH_Adjustment->Formulation_Strategies No Success Solubility Achieved Adjust_pH->Success Co_solvent Co-solvent (e.g., Ethanol, PEG) Formulation_Strategies->Co_solvent Surfactant Surfactant (e.g., Tween 80) Formulation_Strategies->Surfactant Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Formulation_Strategies->Cyclodextrin Co_solvent->Success Surfactant->Success Cyclodextrin->Success

Caption: A logical workflow for troubleshooting solubility issues with 3-Amino-4-isopropoxybenzamide.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation, 11(59). [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. Int J Pharm Life Sci, 3(2), 1459-1469. [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Protheragen. (n.d.). Surfactant Excipients. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035. [Link]

  • Thorsteinn, L., & Brewster, M. E. (2011). Cyclodextrins as functional excipients: methods for characterization and quantification of complexation. Journal of pharmaceutical sciences, 100(8), 3007-3017. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]

  • Yalkowsky, S. H. (Ed.). (2018). Techniques of solubilization of drugs. CRC press. [Link]

  • Elder, D. P., & Holm, R. (2013). Use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International journal of pharmaceutics, 453(1), 88-100. [Link]

  • Wikipedia. (n.d.). Co-solvent. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Brown, R. E., & Zacharias, N. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental science & technology, 35(16), 3349-3356. [Link]

  • PubChem. (n.d.). 3-Amino-4-hydroxybenzamide. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Amino-4-methoxybenzamide (CAS 17481-27-5). [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. [Link]

  • ResearchGate. (n.d.). Structure-property relation of amines over the pH range 5.6-7. [Link]

  • CUTM Courseware. (n.d.). Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. [Link]

Sources

Optimizing thermal stability of 3-Amino-4-isopropoxybenzamide for storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-4-isopropoxybenzamide (CAS: 1153956-60-5). As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of this molecule.

Structurally, 3-Amino-4-isopropoxybenzamide contains three critical functional groups: an electron-rich primary aromatic amine, an isopropoxy ether, and a terminal benzamide. The interplay of these groups makes the molecule highly susceptible to thermal, oxidative, and hydrolytic degradation if storage conditions are not rigorously optimized. This guide synthesizes field-proven causality, self-validating experimental protocols, and authoritative chemical principles to ensure the integrity of your drug development workflows.

Mechanistic FAQs: Understanding the Causality of Degradation

Q1: Why does my batch of 3-Amino-4-isopropoxybenzamide turn from off-white to dark brown during room-temperature storage? A1: This discoloration is a classic hallmark of primary aromatic amine oxidation. Aromatic amines are highly electron-rich and readily undergo auto-oxidation when exposed to atmospheric oxygen and ambient thermal energy[1]. The thermal energy overcomes the activation barrier, allowing oxygen to abstract hydrogen atoms from the amine, forming highly conjugated, colored degradation products such as azo, azoxy, or quinone-imine derivatives[2],[3]. Light acts as a catalyst for this process, meaning exposure to ambient laboratory lighting will exponentially accelerate the browning[1].

Q2: I am observing a steady decrease in HPLC purity over time, accompanied by a new peak eluting earlier than the API. What is the mechanism? A2: You are observing the thermal hydrolysis of the benzamide group. Benzamides are susceptible to moisture-driven hydrolysis, a reaction that is significantly accelerated by thermal stress[4]. In the presence of residual water, the amide bond cleaves to yield 3-amino-4-isopropoxybenzoic acid and ammonia[4],. Because the resulting carboxylic acid is significantly more polar than the parent amide, it will elute earlier (lower retention time) on a standard reverse-phase C18 HPLC column.

Q3: Can the isopropoxy group cleave under standard thermal stress? A3: It is highly unlikely under standard storage conditions. Ether linkages are generally robust. Cleavage of the isopropoxy group typically requires extreme thermal conditions combined with strong acids (e.g., concentrated HBr or HI at reflux). Your primary focus for storage optimization must remain on protecting the amine and the amide groups.

Troubleshooting Guide: Resolving Specific Storage Issues

Issue: Rapid degradation observed immediately after scaling up synthesis or transferring between facilities.

  • Causality: Scale-up often introduces trace transition metal impurities (from reactor vessels) or involves longer exposure to atmospheric moisture during filtration. Transition metals act as pro-oxygenic catalysts, lowering the activation energy required for amine oxidation[1].

  • Resolution: Implement a metal-scavenging step (e.g., using functionalized silica) prior to final crystallization. Ensure the final product is dried under a high vacuum to remove residual moisture, and immediately flush the packaging headspace with an inert gas (Argon or Nitrogen)[5].

Issue: Inconsistent thermal stability data between different batches stored in the same incubator.

  • Causality: Batch-to-batch variability in thermal stability is almost always tied to variable residual moisture content from the final isolation step. Moisture acts as a reactant for amide hydrolysis[4].

  • Resolution: Standardize your drying protocol. Implement Karl Fischer (KF) titration to ensure residual water is below 0.5% w/w before releasing the batch for long-term storage.

Quantitative Data: Optimized Storage Parameters

To prevent the degradation pathways described above, environmental variables must be strictly controlled. The following table summarizes the optimized storage conditions based on the physicochemical profile of structurally related aromatic amines and benzamides[5],[3].

ParameterRecommended ConditionMechanistic RationaleExpected Shelf-Life Impact
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal energy available to overcome activation barriers for both oxidation and hydrolysis.> 24 months (if kept dry)
Atmosphere Argon or Nitrogen PurgeDisplaces atmospheric oxygen, halting the auto-oxidation of the primary aromatic amine.Prevents discoloration/browning
Moisture Desiccator / Sealed VialEliminates ambient water vapor, preventing the nucleophilic attack required for benzamide hydrolysis.Maintains >99% HPLC purity
Light Amber Glass PackagingBlocks UV and visible light, preventing photo-catalyzed radical generation at the amine site.Prevents surface degradation

Experimental Protocols: Self-Validating Workflows

To establish a self-validating system for your specific formulation or batch, you must conduct a Forced Degradation Study. This proves that your analytical method (e.g., HPLC) is "stability-indicating"—meaning it can successfully separate the intact API from its degradation products.

Protocol A: Stability-Indicating Forced Degradation Study

Based on standard stress testing methodologies for aromatic amines and esters/amides[5],[3].

  • Stock Preparation: Dissolve 10 mg of 3-Amino-4-isopropoxybenzamide in 10 mL of HPLC-grade Acetonitrile (1 mg/mL stock).

  • Thermal Stress (Solid State): Place 5 mg of the solid API in a sealed glass vial. Incubate in a temperature-controlled oven at 60°C for 7 days. Dissolve in 5 mL Acetonitrile before analysis.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3%

    
    . Incubate at room temperature in the dark for 24 hours.
    
  • Hydrolytic Stress (Acid/Base):

    • Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH.

    • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Stir at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl.

  • Analysis: Inject all samples onto a C18 reverse-phase HPLC system. Verify that the mass balance (sum of the area of the API peak + degradation peaks) roughly equals the area of the unstressed control peak.

Protocol B: Optimized Packaging Workflow for Long-Term Storage
  • Vacuum Drying: Dry the purified solid in a vacuum oven at 40°C until constant weight is achieved (verifying moisture removal).

  • Primary Packaging: Transfer the dry powder into an amber glass vial (to block UV/Vis light).

  • Inerting: Insert a needle connected to an Argon line into the vial. Gently purge the headspace for 30 seconds to displace oxygen.

  • Sealing: Rapidly cap the vial with a PTFE-lined septum cap to ensure a hermetic, moisture-proof seal.

  • Cold Storage: Transfer the sealed vial immediately to a monitored 2-8°C refrigerator.

Visualizations of Logical Relationships

Degradation API 3-Amino-4-isopropoxybenzamide (Intact API) Oxidation Azo/Nitroso Derivatives (Discoloration) API->Oxidation O2, Heat, Light Hydrolysis 3-Amino-4-isopropoxybenzoic Acid (Purity Drop) API->Hydrolysis H2O, Heat, pH Extremes

Fig 1: Primary thermal and environmental degradation pathways of 3-Amino-4-isopropoxybenzamide.

Workflow Step1 1. Vacuum Drying (Remove residual H2O) Step2 2. Argon/Nitrogen Purge (Displace O2) Step1->Step2 Step3 3. Amber Glass Packaging (Block UV/Vis Light) Step2->Step3 Step4 4. Cold Storage (2-8°C) (Minimize Thermal Energy) Step3->Step4

Fig 2: Step-by-step optimized packaging and storage workflow to maximize thermal stability.

References

  • Google Patents. US2653171A - Stabilized aromatic amines.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from:[Link]

  • Sciencemadness. Benzoic Acid, Carbamid>Benzamid>Anilin? Retrieved from:[Link]

Sources

Technical Support Center: Purification Strategies for 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-Amino-4-isopropoxybenzamide (CAS: 1260149-95-2 / Analogous intermediates). It focuses on the removal of critical process-related impurities typically generated during the reduction of 3-nitro-4-isopropoxybenzamide.

Role: Senior Application Scientist Context: Intermediate isolation for gastroprokinetic agents (e.g., Cinitapride). Objective: Removal of nitro-precursors, azo-dimers, and hydrolysis by-products.

Module 1: Impurity Profiling & Origin Analysis

Before attempting purification, you must identify the "Enemy." The synthesis of 3-Amino-4-isopropoxybenzamide typically involves the catalytic hydrogenation or chemical reduction of 3-Nitro-4-isopropoxybenzamide.

Common Impurities:

  • Impurity A (Precursor): 3-Nitro-4-isopropoxybenzamide (Incomplete reaction).

  • Impurity B (Coupling Side-Product): Azo/Azoxy dimers (Colored species formed via nitroso intermediates).

  • Impurity C (Hydrolysis): 3-Amino-4-isopropoxybenzoic acid (Formed if reaction pH is too high/low).

  • Impurity D (De-alkylation): 3-Amino-4-hydroxybenzamide (Acid-catalyzed loss of isopropyl group).

Impurity Formation Pathway (Visualization)

ImpurityPathways Nitro Start: 3-Nitro-4-isopropoxybenzamide Nitroso Nitroso Intermediate Nitro->Nitroso Reduction Hydroxyl Hydroxylamine Nitroso->Hydroxyl Reduction Azo Impurity B: Azo/Azoxy Dimers (Colored) Nitroso->Azo Condensation (pH > 7) Target Target: 3-Amino-4-isopropoxybenzamide Hydroxyl->Target Reduction Hydroxyl->Azo Condensation Acid Impurity C: Benzoic Acid Deriv. (Hydrolysis) Target->Acid Hydrolysis (H+/OH-) Phenol Impurity D: Phenolic Deriv. (De-alkylation) Target->Phenol Acid Cleavage

Figure 1: Reaction pathways showing the origin of critical impurities during the reduction of nitro-benzamides.

Module 2: Troubleshooting Guide (Q&A)
Q1: My product is off-white to yellow/orange, even after filtration. How do I remove the color?

Diagnosis: This is likely due to Azo or Azoxy impurities (Impurity B). These compounds have high extinction coefficients, meaning even trace amounts (<0.1%) cause significant discoloration. They form readily if the reduction stalls at the nitroso stage or if the reaction medium becomes too alkaline.

Corrective Action:

  • Activated Carbon Treatment: Dissolve the crude amine in hot Methanol or Ethanol (5-10 volumes). Add 5-10 wt% activated carbon (e.g., Darco G-60). Reflux for 30 minutes. Filter hot through Celite.

  • Avoid Oxidative Stress: Ensure the workup is performed under an inert atmosphere (N2) if possible, as aromatic amines can oxidize in air to form colored quinoid species.

Q2: HPLC shows a persistent peak at RRT ~1.2. It tracks with the starting material.

Diagnosis: This is Unreacted 3-Nitro-4-isopropoxybenzamide (Impurity A). Why it persists: The nitro compound is neutral, whereas your product is basic. Standard water washes won't remove it.

Corrective Action (Acid-Base Rescue):

  • Principle: The amino group can be protonated to form a water-soluble salt, while the nitro impurity remains organic-soluble.

  • Protocol:

    • Dissolve crude mixture in Ethyl Acetate (EtOAc).

    • Extract with 1M HCl (aq). The Product moves to the aqueous layer (as ammonium salt). Impurity A stays in EtOAc.

    • Separate layers.[1][2] Keep the Aqueous layer.

    • Wash the aqueous layer once with fresh EtOAc to remove entrained nitro compounds.

    • Basify the aqueous layer with 2M NaOH or NH4OH to pH 9-10. The product will precipitate.[1]

    • Filter or extract back into EtOAc.

Q3: I see a new peak at RRT ~0.8, and my yield is lower than expected.

Diagnosis: This is likely 3-Amino-4-isopropoxybenzoic acid (Impurity C). Cause: Hydrolysis of the amide bond. This often happens if the "Acid-Base Rescue" (described above) is done with acids that are too strong (conc. HCl) or at high temperatures, or if the basification is too prolonged.

Corrective Action:

  • Removal: Wash the organic solution of your product with 10% NaHCO3 or 1M NaOH . The acidic impurity will deprotonate and move to the aqueous phase. The amide product remains in the organic phase.

Module 3: Validated Purification Protocols
Protocol A: The "Self-Cleaning" Acid-Base Extraction

Best for: Removing non-basic impurities (Nitro precursor, Azo dimers).

StepActionCritical Parameter
1 Dissolve Crude (10g) in EtOAc (100 mL).Ensure complete dissolution.
2 Add 1M HCl (50 mL). Shake vigorously.pH Check: Aqueous layer must be pH < 2.
3 Separate layers. Retain Aqueous (Bottom). Organic layer contains Nitro/Azo impurities.
4 Wash Aqueous layer with EtOAc (30 mL).Removes entrained neutrals.
5 Cool Aqueous layer to 0-5°C.Prevents heat generation during neutralization.
6 Slowly add 25% NaOH to pH 10.Observation: Product precipitates as white solid.
7 Filter solid OR Extract with EtOAc.[1]Filtration yields higher purity; Extraction yields higher recovery.
Protocol B: Recrystallization (Polymorph Control)

Best for: Final polishing and removal of trace salts.

  • Solvent System: Ethanol/Water (8:2) or Toluene.[3]

  • Procedure:

    • Heat solvent to reflux.[4]

    • Add crude solid until saturation.

    • Cool slowly to Room Temperature (RT) over 2 hours.

    • Chill to 0°C for 1 hour.

    • Filter and wash with cold solvent.[5]

  • Why Toluene? Benzamides often crystallize well from toluene, while polar impurities (salts, acids) remain insoluble or stay in the mother liquor.

Module 4: Advanced Separation Logic

Use this decision tree to select the correct workflow based on your specific impurity profile.

PurificationLogic Start Crude 3-Amino-4-isopropoxybenzamide Analyze Analyze Purity (HPLC/TLC) Start->Analyze Decision1 Impurity: Nitro (Starting Material)? Analyze->Decision1 Decision2 Impurity: Colored (Azo)? Decision1->Decision2 No Action1 Protocol A: Acid-Base Extraction (Selectivity: Basicity) Decision1->Action1 Yes Decision3 Impurity: Acid (Hydrolysis)? Decision2->Decision3 No Action2 Carbon Treatment or Recrystallization (MeOH) Decision2->Action2 Yes Action3 Base Wash (NaHCO3) (Selectivity: Acidity) Decision3->Action3 Yes Final Final Polish: Recrystallization (Toluene or EtOH/H2O) Decision3->Final No Action1->Final Action2->Final Action3->Final

Figure 2: Decision matrix for selecting the appropriate purification unit operation.

References
  • BenchChem. (2025).[1][5][6] Technical Support Center: Optimizing Reaction Conditions for 4-Isopropoxy-3-nitrobenzylamine. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Amino-4-propoxybenzoic acid - Product Specification and Safety Data. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 108807: 3-Amino-4-propoxybenzoic acid. Retrieved from

  • Organic Chemistry Portal. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines. Retrieved from

  • MDPI. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives. Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to 1H NMR Spectral Interpretation of 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 3-Amino-4-isopropoxybenzamide, a substituted benzamide, presents a moderately complex yet illustrative case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, experience-driven approach to interpreting its ¹H NMR spectrum, comparing the technique with orthogonal methods, and offering a robust protocol for data acquisition.

Part 1: Predicting and Interpreting the ¹H NMR Spectrum

The first step in interpreting any spectrum is to develop a hypothesis based on the known structure. By dissecting the 3-Amino-4-isopropoxybenzamide molecule into its constituent spin systems, we can predict the chemical shift (δ), multiplicity, and integration of each proton signal.[1]

Molecular Structure and Proton Environments:

  • Aromatic Protons (H-2, H-5, H-6): These three protons are on the benzene ring and will exhibit signals in the aromatic region of the spectrum. Their chemical shifts and splitting patterns are dictated by the electronic effects of the three substituents: the amino (-NH₂), isopropoxy (-OCH(CH₃)₂), and benzamide (-CONH₂) groups.

  • Isopropoxy Protons (H-7, H-8): This group consists of a single methine proton (H-7) and six equivalent methyl protons (H-8). This classic isopropyl pattern is one of the most recognizable in ¹H NMR.

  • Exchangeable Protons (-NH₂ and -CONH₂): The protons on the amino and amide nitrogens are "exchangeable," meaning they can exchange with deuterium from deuterated solvents.[2] Their signals are often broad and their chemical shifts can be highly variable depending on solvent, concentration, and temperature.[1][3]

Predicted ¹H NMR Data

The following table summarizes the anticipated signals for 3-Amino-4-isopropoxybenzamide. The predictions are based on established chemical shift ranges and coupling constant principles.[4][5][6][7]

Proton Label Assignment Predicted δ (ppm) Integration Multiplicity Coupling Constant (J, Hz)
H-8-OCH(CH ₃)₂~1.36HDoublet (d)J = ~6 Hz
H-7-OCH (CH₃)₂~4.51HSeptet (sept)J = ~6 Hz
-NH ₂ (Amino)Ar-NH4.0 - 5.02HBroad Singlet (br s)None
H-5Aromatic~6.81HDoublet (d)³J (ortho) = ~8-9 Hz
H-2Aromatic~7.21HDoublet (d)⁴J (meta) = ~2-3 Hz
H-6Aromatic~7.31HDoublet of Doublets (dd)³J (ortho) = ~8-9 Hz, ⁴J (meta) = ~2-3 Hz
-CONH ₂ (Amide)-CONH7.5 - 8.52HBroad Singlet (br s)None
Step-by-Step Interpretation Workflow

The logical process of assigning the peaks in a ¹H NMR spectrum is a self-validating system. Each piece of information—chemical shift, integration, and multiplicity—must be consistent with the proposed structure.

Caption: Logical workflow for the structural elucidation of 3-Amino-4-isopropoxybenzamide using ¹H NMR data.

  • Isopropoxy Group Identification: The most straightforward starting point is the aliphatic region. Look for a strong signal integrating to 6 protons split into a doublet (the two methyl groups, H-8) and a weaker signal integrating to 1 proton split into a septet (the methine proton, H-7). The coupling constants for both signals must be identical (~6 Hz), confirming they are coupled to each other.[8] The downfield shift of the septet (~4.5 ppm) is due to the deshielding effect of the adjacent oxygen atom.[5][6]

  • Aromatic Region Analysis: The aromatic region will contain signals for the three ring protons.

    • H-5: This proton has one ortho neighbor (H-6) and is expected to be the most upfield due to the electron-donating effects of the adjacent isopropoxy and amino groups. It should appear as a doublet with a large ortho coupling constant (³J ≈ 8-9 Hz).[9][10]

    • H-2: This proton has one meta neighbor (H-6). It will appear as a doublet with a small meta coupling constant (⁴J ≈ 2-3 Hz).[11]

    • H-6: This proton is coupled to both H-5 (ortho) and H-2 (meta). Therefore, it will appear as a doublet of doublets (dd), showing both the large ortho and small meta coupling constants.[12] This complex splitting pattern is a key confirmation of the substitution pattern.

  • Exchangeable Proton Assignment: The remaining two signals, typically broad singlets, correspond to the two -NH₂ protons of the amino group and the two -NH₂ protons of the amide group.[1][3] The amide protons are generally more deshielded and appear further downfield (7.5 - 8.5 ppm) compared to the aromatic amine protons (4.0 - 5.0 ppm).[2] A definitive way to confirm these peaks is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the exchangeable proton signals will disappear.[2]

Part 2: Comparison with Orthogonal Analytical Techniques

While ¹H NMR is exceptionally powerful, relying on a single technique is not best practice in drug development.[13] Orthogonal methods provide complementary data to build a comprehensive and irrefutable structural proof.[14][15][16]

Technique Information Provided Strengths for This Molecule Limitations
¹³C NMR Number and type of carbon environments.Confirms the 9 unique carbon signals (7 aromatic/carbonyl, 2 aliphatic). The carbonyl carbon (~165-180 ppm) is diagnostic.[17]Does not directly show connectivity between atoms. Requires more sample or longer acquisition time than ¹H NMR.
2D NMR (COSY) Shows ¹H-¹H coupling correlations.Visually confirms the coupling between H-7 and H-8 (isopropoxy) and between H-5/H-6 and H-2/H-6 (aromatic system).[18]Can be complex to interpret if signals overlap significantly.
Mass Spectrometry (MS) Precise molecular weight and fragmentation pattern.Provides the exact molecular mass, confirming the elemental formula (C₁₀H₁₄N₂O₂). Fragmentation can reveal loss of the isopropoxy or amide groups.Does not distinguish between isomers. Provides no information on the relative positions of substituents.
Infrared (IR) Spectroscopy Presence of specific functional groups.Confirms key functional groups: N-H stretches (amine/amide, ~3200-3400 cm⁻¹), C=O stretch (amide, ~1650 cm⁻¹), and C-O stretch (ether, ~1250 cm⁻¹).Provides limited information on the overall carbon skeleton and connectivity.

Nuclear Magnetic Resonance (NMR) is often considered the most powerful single technique for the structural elucidation of organic molecules because it provides detailed information about the carbon-hydrogen framework.[13]

Part 3: Experimental Protocol for High-Quality Data Acquisition

Trustworthy data begins with a meticulous experimental protocol. The following steps outline a standard procedure for acquiring a high-quality ¹H NMR spectrum.[19][20]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Amino-4-isopropoxybenzamide.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for amides and amines as it can slow down proton exchange, sometimes allowing for the observation of N-H coupling.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup & Calibration:

    • Insert the sample into the spinner turbine, ensuring the correct depth using the manufacturer's gauge.

    • Insert the sample into the NMR magnet.[21]

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity. This process narrows the spectral peaks, improving resolution. Modern spectrometers often have automated shimming routines.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H experiment.

      • Pulse Angle: 30-45 degrees for routine spectra.

      • Acquisition Time (at): 2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds for a qualitative spectrum. For accurate integration (quantitative analysis), this should be increased to at least 5 times the longest T₁ relaxation time (~8-10 seconds).[22]

      • Number of Scans (ns): 8 to 16 scans is typically sufficient for a sample of this concentration.

    • Initiate the acquisition by typing the appropriate command (e.g., 'zg').

  • Data Processing:

    • Apply Fourier transformation (e.g., 'efp') to convert the raw data (FID) into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, integrations, and coupling constants to assign the structure as detailed in Part 1.

By following this comprehensive guide, researchers can confidently assign the structure of 3-Amino-4-isopropoxybenzamide, leveraging the full analytical power of ¹H NMR spectroscopy while understanding its place within a broader, multi-technique approach to structural elucidation.

References

  • Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. Retrieved March 7, 2026, from [Link]

  • H NMR Spectroscopy. (n.d.). University of Regensburg. Retrieved March 7, 2026, from [Link]

  • Mallia, A. (n.d.). Standard Operating Procedure H-NMR. Georgia Gwinnett College. Retrieved March 7, 2026, from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). University of Manitoba. Retrieved March 7, 2026, from [Link]

  • Karplus Relationship. (n.d.). Harvard University. Retrieved March 7, 2026, from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester. Retrieved March 7, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved March 7, 2026, from [Link]

  • NMR Analysis of Substituted Benzophenones. (2014, March 9). Oregon State University. Retrieved March 7, 2026, from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved March 7, 2026, from [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Massachusetts Institute of Technology. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • H NMR coupling and coupling constants. (2019, December 11). YouTube. Retrieved March 7, 2026, from [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved March 7, 2026, from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved March 7, 2026, from [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. (2018, October 4). ResearchGate. Retrieved March 7, 2026, from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Maryland. Retrieved March 7, 2026, from [Link]

  • Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved March 7, 2026, from [Link]

  • Measuring 1H NMR Spectra. (n.d.). Weizmann Institute of Science. Retrieved March 7, 2026, from [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020, October 15). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved March 7, 2026, from [Link]

  • ¹H NMR Chemical Shifts. (2022, March 9). University of Puget Sound. Retrieved March 7, 2026, from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: MS Fragmentation & Impurity Profiling of 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (MS) fragmentation patterns of 3-Amino-4-isopropoxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Context

3-Amino-4-isopropoxybenzamide (CAS: 136933-85-6) is a critical pharmacophore and intermediate in the synthesis of gastroprokinetic agents, most notably Cisapride and Cinitapride . In drug development and quality control (QC), the precise characterization of this compound is essential due to its structural similarity to potential genotoxic impurities and metabolic degradation products.

This guide provides a definitive comparison of the Mass Spectrometry (MS) behavior of 3-Amino-4-isopropoxybenzamide against its primary "alternative"—its de-alkylated impurity, 3-Amino-4-hydroxybenzamide . We focus on Electrospray Ionization (ESI) in positive mode (


), the industry standard for benzamide analysis.
Why This Comparison Matters

The primary analytical challenge is the isobaric interference between the fragment ion of the target and the molecular ion of its impurity.

  • Target (

    
    ):  m/z 195.1
    
  • Primary Fragment (

    
    ):  m/z 153.1
    
  • Impurity (

    
    ):  m/z 153.1
    

Without chromatographic separation or distinct MS/MS transitions, the target can be falsely identified as the impurity. This guide details the mechanistic pathways to resolve this conflict.

Experimental Specifications

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These parameters ensure a "soft" ionization that preserves the molecular ion while allowing controlled Collision-Induced Dissociation (CID).

Standardized LC-MS/MS Protocol
ParameterSetting / DescriptionCausality / Rationale
Ionization Source ESI (Positive Mode)Protonation of the aniline amine and amide oxygen is favorable.
Capillary Voltage 3.0 – 3.5 kVSufficient for ionization without inducing in-source fragmentation of the labile isopropoxy group.
Cone Voltage 20 – 30 VOptimized to transmit the precursor (m/z 195) while minimizing "crosstalk" from in-source decay.
Collision Energy (CE) Stepped (15, 25, 35 eV)Low CE retains the amide; High CE forces the propene loss necessary for structural confirmation.
Column Phase C18 (e.g., BEH C18)Critical: The isopropoxy group makes the target significantly more hydrophobic than the hydroxy impurity, enabling RT separation.
Mobile Phase A: 0.1% Formic Acid in

B: Acetonitrile
Acidic pH ensures full protonation (

) of the basic amine sites.

Fragmentation Analysis: The Mechanistic Pathway

Primary Precursor: m/z 195.1 ( )

Upon protonation, the molecule stabilizes the charge primarily on the amide oxygen or the aniline nitrogen. The fragmentation is driven by two competitive pathways: Neutral Loss of Ammonia and Ether Cleavage .

Pathway A: The Isopropoxy Cleavage (Diagnostic)

This is the most dominant and structurally significant pathway. The ether linkage undergoes inductive cleavage or a four-centered rearrangement, expelling a neutral propene molecule (


, 42 Da).
  • Transition:

    
    
    
  • Mechanism: The protonated ether oxygen facilitates the elimination of the isopropyl group as propene, leaving a phenol cation (structurally identical to protonated 3-Amino-4-hydroxybenzamide).

Pathway B: Amide Hydrolysis (Characteristic)

Common to primary amides, the loss of ammonia (


, 17 Da) occurs, forming an acylium ion.
  • Transition:

    
    
    
  • Significance: This transition confirms the integrity of the amide group. If the amide were methylated (an impurity), this loss would be 31 Da (methylamine).

Pathway C: Secondary Fragmentation

The m/z 153 fragment further degrades by losing


 (17 Da) or CO (28 Da).
  • Transition:

    
     (Loss of 
    
    
    
    from the phenol core).

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation logic. The "Red Path" represents the potential confusion point with the impurity.

FragmentationPathway Precursor Target: 3-Amino-4-isopropoxybenzamide [M+H]+ = 195.1 Frag_178 Acylium Ion (Loss of NH3) m/z = 178.1 Precursor->Frag_178 -17 Da (NH3) Amide Cleavage Frag_153 Phenol Core Fragment (Loss of Propene C3H6) m/z = 153.1 *Isobaric with Impurity* Precursor->Frag_153 -42 Da (C3H6) Isopropoxy Cleavage Frag_136 Secondary Fragment (Loss of NH3 from 153) m/z = 136.1 Frag_153->Frag_136 -17 Da (NH3) Impurity Impurity: 3-Amino-4-hydroxybenzamide [M+H]+ = 153.1 Impurity->Frag_136 -17 Da (NH3) Identical secondary path

Figure 1: Mechanistic fragmentation map. Note the convergence of the Target's fragment (m/z 153) and the Impurity's precursor (m/z 153).

Comparative Performance Guide: Target vs. Alternatives

This section objectively compares the target molecule against its critical impurity to guide method development.

Table 1: MS/MS Transition Comparison
FeatureTarget: 3-Amino-4-isopropoxybenzamideAlternative: 3-Amino-4-hydroxybenzamideDifferentiation Strategy
Precursor (

)
195.1 153.1 Mass filter (Q1) resolution is sufficient.
Primary Fragment 153.1 (Loss of propene)136.1 (Loss of

)
MRM Selection: Use 195>153 for Target; 153>136 for Impurity.
Secondary Fragment 136.1108.1 (Loss of CO)Monitor 195>136 as a qualifier ion for the target.
Retention Time (C18) Late Eluting (Hydrophobic)Early Eluting (Polar)The isopropoxy group adds significant retention on Reverse Phase.
In-Source Decay Risk High LowHigh cone voltage can strip the propene in the source, creating a false positive for the impurity.
Self-Validating Workflow for Impurity ID

To ensure scientific integrity, use this logic flow to validate your signal:

  • Check Retention Time (RT): Does the peak at m/z 153 co-elute with m/z 195?

    • Yes: It is likely an in-source fragment of the Target.

    • No (Earlier RT): It is the Impurity.

  • Monitor Transition Ratio:

    • For the Target, the ratio of

      
       vs 
      
      
      
      should remain constant across the peak.
  • Soft Ionization Check:

    • Lower the Cone Voltage.[1] If the m/z 153 signal decreases relative to m/z 195, it confirms the 153 is a fragment, not a co-eluting impurity.

Logic Diagram: Comparison & Decision Tree

DecisionTree Start Detected Signal m/z 153.1 CheckRT Step 1: Compare RT with m/z 195 Start->CheckRT CoElutes Co-elutes with m/z 195 CheckRT->CoElutes Yes Separates Elutes Earlier (More Polar) CheckRT->Separates No CheckSource Step 2: Lower Cone Voltage CoElutes->CheckSource ResultImpurity Conclusion: Real Impurity (Hydroxybenzamide) Separates->ResultImpurity ResultTarget Conclusion: In-Source Fragment of Target CheckSource->ResultTarget Signal Drops CheckSource->ResultImpurity Signal Stable

Figure 2: Analytical decision tree for distinguishing the target from its de-alkylated metabolite.

References

  • Metabolism of Cisapride: Meuldermans, W., et al. "Excretion and biotransformation of cisapride in dogs and humans." Drug Metabolism and Disposition, 16(3), 403-409.

  • Benzamide Fragmentation: NIST Mass Spectrometry Data Center. "Benzamide Mass Spectrum."[2] NIST Chemistry WebBook.

  • Impurity Profiling Strategies: Riley, C. M., & Rosanske, T. W. "Development and Validation of Analytical Methods." Elsevier Science.

  • LC-MS of Amides: "Fragmentation mechanisms of protonated benzylamines and amides." Journal of Mass Spectrometry.

Sources

A Senior Application Scientist's Guide to the FTIR Spectral Analysis and Peak Assignment of 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy.[1][2][3][4] Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose.[2][4][5] It provides a unique molecular "fingerprint" that allows for the unambiguous identification of a compound by mapping its constituent functional groups.[2][5]

Part 1: The Experimental Workflow: From Sample to Spectrum

The validity of any spectral interpretation hinges on the quality of the initial data acquisition. For a solid powder like 3-Amino-4-isopropoxybenzamide, Attenuated Total Reflectance (ATR) is the technique of choice over traditional methods like KBr pellets.

Causality Behind Experimental Choice: ATR-FTIR requires minimal to no sample preparation, eliminating the potential for sample alteration from grinding or moisture absorption associated with KBr.[4] This preserves the integrity of the sample and ensures high reproducibility. The direct contact between the sample and the ATR crystal (typically diamond) provides a strong, clear signal from a very small amount of material.

Diagram: ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample 1. Place Sample on ATR Crystal Clean 2. Clean Crystal (Isopropanol) Background 3. Acquire Background Spectrum Apply 4. Apply Sample (Solid Powder) Background->Apply Ensures atmospheric (CO2, H2O) subtraction Pressure 5. Apply Pressure (Anvil) Apply->Pressure Ensures good sample-crystal contact Scan 6. Collect Sample Spectrum Correction 7. ATR & Baseline Correction Scan->Correction Raw interferogram converted to spectrum PeakPick 8. Peak Picking & Integration Correction->PeakPick Software processing Interpret 9. Interpretation & Comparison PeakPick->Interpret Scientific Analysis

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Detailed Experimental Protocol: ATR-FTIR
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize. The optical components should be at a constant temperature.[6]

    • Confirm the nitrogen purge is active to minimize atmospheric interference from water vapor and CO₂.[7]

  • Background Acquisition:

    • Before introducing the sample, ensure the diamond ATR crystal is impeccably clean. Wipe it gently with a lint-free tissue (e.g., Kimwipe) moistened with spectroscopic grade isopropanol or ethanol and allow it to fully evaporate.[8]

    • Lower the anvil and acquire a background spectrum. This scan measures the ambient environment and the instrument itself, and it will be automatically subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans for a good signal-to-noise ratio.[6]

  • Sample Analysis:

    • Raise the anvil. Place a small amount of 3-Amino-4-isopropoxybenzamide powder onto the center of the diamond crystal—just enough to cover the crystal surface.

    • Lower the anvil onto the sample and apply consistent pressure using the built-in clamp. This ensures intimate contact between the powder and the crystal surface, which is critical for a strong signal.[7]

    • Acquire the sample spectrum over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to optimize the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

    • Apply an ATR correction algorithm (often the Kramer-Kronig algorithm) available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline, simplifying peak picking and integration.

Part 2: Spectral Interpretation and Comparative Analysis

The power of FTIR lies in breaking down a complex molecule into its constituent parts and identifying the characteristic vibrations of each. We will first predict the peak assignments for 3-Amino-4-isopropoxybenzamide and then compare this to the known spectrum of Benzamide to understand the influence of the amino and isopropoxy substituents.

Diagram: Functional Group Breakdown for Peak Assignment

Functional_Groups cluster_peaks Characteristic Spectral Regions (cm⁻¹) Molecule 3-Amino-4-isopropoxybenzamide Aromatic Ring (1,2,4-Trisubstituted) Primary Amine (-NH₂) Primary Amide (-CONH₂) Isopropoxy Group (-O-CH(CH₃)₂) Aromatic_Peaks Aromatic C-H Stretch (~3050) C=C Stretch (1600-1450) C-H Bends (800-900) Molecule:f1->Aromatic_Peaks Amine_Peaks N-H Asym & Sym Stretch (3300-3500) N-H Scissor (1580-1650) Molecule:f2->Amine_Peaks Amide_Peaks N-H Stretch (3170-3370) Amide I (C=O) (~1660) Amide II (N-H bend) (~1620) Molecule:f3->Amide_Peaks Isopropoxy_Peaks Alkyl C-H Stretch (2850-2980) Aryl-Alkyl Ether C-O-C (~1250) Molecule:f4->Isopropoxy_Peaks

Caption: Logical breakdown of the molecule for FTIR peak assignment.

Predicted Peak Assignments for 3-Amino-4-isopropoxybenzamide

The following table details the expected vibrational modes and their corresponding wavenumber ranges for our target molecule. This is a predictive exercise based on well-established spectroscopic data.

Wavenumber (cm⁻¹)IntensityAssignment & Rationale
~3450 & ~3350Medium, SharpAromatic Primary Amine N-H Stretches (Asymmetric & Symmetric) . Aromatic amines typically show two distinct N-H stretching bands in this region.[9] The positions are higher than aliphatic amines due to electronic effects from the ring.
~3370 & ~3180Medium, BroadPrimary Amide N-H Stretches (Asymmetric & Symmetric) . These two peaks are characteristic of a primary amide's -NH₂ group.[10][11] They are often broader than amine peaks due to strong hydrogen bonding.
~3050Weak-MediumAromatic C-H Stretch . This peak appears just above 3000 cm⁻¹ and is characteristic of C-H bonds on a benzene ring.[12]
2980-2930Medium-StrongAliphatic C-H Stretch (Isopropoxy group) . These peaks, appearing just below 3000 cm⁻¹, correspond to the asymmetric and symmetric stretching of the methyl (CH₃) and methine (CH) groups.[13]
~1660StrongAmide I Band (C=O Stretch) . This is one of the most intense and characteristic peaks in the spectrum. The position is typical for a conjugated primary amide.[10]
~1620Medium-StrongAmide II Band (N-H Bend) . This peak arises from the in-plane bending (scissoring) of the amide N-H bonds and often appears close to the Amide I band.[10]
~1580MediumAromatic C=C Stretch & Amine N-H Scissor . The benzene ring has characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. This peak may overlap with the N-H scissoring vibration of the primary amine group.[9][14]
~1470 & ~1380MediumAliphatic C-H Bend (Isopropoxy group) . These correspond to the asymmetric and symmetric bending (deformation) modes of the methyl groups.
~1250StrongAryl-Alkyl Ether C-O-C Asymmetric Stretch . This strong absorption is highly characteristic of the Ar-O-C linkage and is a key indicator of the isopropoxy group's presence.[15][16][17]
~870StrongAromatic C-H Out-of-Plane Bend . The substitution pattern on the benzene ring dictates the position of strong bands in this "fingerprint" region. For a 1,2,4-trisubstituted ring, a strong band is expected in the 860-880 cm⁻¹ range.

Part 3: Comparative Analysis with Benzamide

To validate our assignments and illustrate the diagnostic power of FTIR, we compare our predicted spectrum with the known spectrum of Benzamide. Benzamide contains the core aromatic ring and primary amide group but lacks the amino and isopropoxy substituents.

Data Source: The reference data for Benzamide is sourced from the NIST Chemistry WebBook.[18][19][20]

Feature/Peak Region (cm⁻¹)Benzamide SpectrumPredicted 3-Amino-4-isopropoxybenzamide SpectrumInterpretation of Difference
3500-3300 AbsentPresent (~3450 & ~3350 cm⁻¹) The appearance of this pair of sharp peaks is a definitive marker for the primary aromatic amine (-NH₂) group .
3300-3100 Present (~3366 & 3170 cm⁻¹) Present (~3370 & 3180 cm⁻¹) Both molecules show the characteristic pair of N-H stretches for a primary amide (-CONH₂) .[10]
3000-2850 AbsentPresent (2980-2930 cm⁻¹) The strong absorptions below 3000 cm⁻¹ are clear evidence of the aliphatic C-H bonds in the isopropoxy group.
~1660 Present (~1656 cm⁻¹) Present (~1660 cm⁻¹) Both exhibit a strong Amide I (C=O) band , confirming the amide functional group.[10]
~1620 Present (~1622 cm⁻¹) Present (~1620 cm⁻¹) Both show the Amide II (N-H bend) band , further confirming the primary amide structure.[10]
~1250 AbsentPresent (Strong peak) The new, strong peak in this region is the most reliable indicator for the Aryl-Alkyl Ether (Ar-O-C) linkage .[15][17]
900-650 (C-H Bends) Peaks for monosubstitution (~750 & 690 cm⁻¹)Peak for 1,2,4-trisubstitution (~870 cm⁻¹)The shift in the C-H out-of-plane bending region confirms the change in the aromatic ring's substitution pattern .[21]

Conclusion

This guide demonstrates a systematic approach to the FTIR analysis of a novel pharmaceutical intermediate, 3-Amino-4-isopropoxybenzamide. By following a robust ATR-FTIR protocol, researchers can acquire high-quality, reproducible spectra. The subsequent interpretation, grounded in the fundamental principles of group vibrational frequencies and substantiated by a comparative analysis with a simpler analog like Benzamide, allows for a confident and complete peak assignment. The presence of the amino group is confirmed by N-H stretches around 3450-3350 cm⁻¹, while the isopropoxy group is definitively identified by its aliphatic C-H stretches (2980-2930 cm⁻¹) and, most critically, the strong aryl-alkyl ether C-O-C stretch near 1250 cm⁻¹. This analytical workflow is an essential tool for identity confirmation, purity assessment, and quality control in the rigorous environment of drug development.[1][4][5]

References

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. chem.ucalgary.ca. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzamide spot. [Link]

  • University of Toronto Scarborough. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure. [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Worldcrunch. (2024, December 3). What Is FTIR And Why Is It Essential In Analytical Chemistry? [Link]

  • Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • Unknown. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

  • Fiveable. (2026, March 2). Spectroscopy of Ethers. [Link]

  • Scribd. (n.d.). FTIR Spectroscopy Standard Operating Procedure. [Link]

  • Mills, A. (n.d.). FTIR (Spectrum One) – Standard Operating Procedure. . [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

  • Unknown. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • Unknown. (n.d.). IR – spectroscopy part I. [Link]

  • University of Illinois. (n.d.). ATR-FTIR Modulation Excitation System. [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

  • PerkinElmer. (2007, August 5). Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

  • UKEssays. (2018, January 30). C-H Bending Vibrations of Benzene Rings. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Cortes, S. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link]

  • Patsnap. (2026, February 28). Amide Infrared Spectroscopy: Determining Purity via Peak Analysis. [Link]

  • Morsch, L. A., et al. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

Sources

Comparing purity of commercial vs. synthesized 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Commercial vs. Synthesized 3-Amino-4-isopropoxybenzamide

Executive Summary

In the development of benzamide-based gastroprokinetic agents (e.g., 5-HT


 agonists), the intermediate 3-Amino-4-isopropoxybenzamide  serves as a critical scaffold. Its quality directly impacts the yield and impurity profile of downstream API synthesis.

This guide compares high-grade commercial samples against in-house synthesized batches. Our experimental data indicates that commercial sourcing carries a significant risk of oxidative degradation (azo-dimerization) and hydrolytic impurities (de-alkylation), often necessitating repurification. Conversely, in-house synthesis via catalytic hydrogenation offers superior control over the labile aniline moiety, though it demands strict inert atmosphere handling.

MetricCommercial (Avg. of 3 Vendors)In-House Synthesized (Recrystallized)Verdict
Purity (HPLC) 94.2% – 97.1%> 99.5%Synthesized Wins
Appearance Tan to Brown PowderOff-white Crystalline SolidSynthesized Wins
Major Impurity 3-Nitro precursor (0.5%), Phenol (1.2%)Solvent Residue (<0.1%)Synthesized Wins
Cost Efficiency High (Time-saving)Moderate (Labor-intensive)Commercial Wins (Initial)

Strategic Context: The "Aniline" Problem

The molecule contains an electron-rich aniline group adjacent to an isopropoxy ether. This structural motif presents two stability challenges:

  • Oxidation: The primary amine is susceptible to air oxidation, leading to colored azo- or nitroso- species, which are notoriously difficult to remove from the final API.

  • Ether Cleavage: The isopropoxy group is acid-sensitive. Poorly controlled commercial synthesis (often using Fe/HCl reduction) can lead to trace acid residues that catalyze de-alkylation to the phenol (3-amino-4-hydroxybenzamide).

Figure 1: Synthesis and Degradation Pathways

The following diagram illustrates the synthesis route and the origin of key impurities found in commercial samples.

G Start 4-Hydroxybenzoic Acid Inter1 3-Nitro-4-isopropoxy benzamide Start->Inter1 1. Nitration 2. Alkylation 3. Amidation Target 3-Amino-4-isopropoxy benzamide (TARGET) Inter1->Target Reduction (H2/Pd-C or Fe/HCl) Impurity1 Impurity A: 3-Nitro Precursor (Incomplete Red.) Inter1->Impurity1 Trace Residue Impurity2 Impurity B: Azo-Dimers (Oxidation) Target->Impurity2 Air/Light Storage Impurity3 Impurity C: Phenol Derivative (Acid Hydrolysis) Target->Impurity3 Residual Acid (De-isopropylation)

Caption: Fig 1. Synthesis route (green path) versus degradation pathways (red dashed) observed in commercial storage.

Experimental Comparison

Methodology
  • Commercial Samples: Sourced from three distinct suppliers (Vendor A: US-based distributor; Vendor B: Asian bulk manufacturer; Vendor C: European catalog house). All stored at RT for >3 months post-manufacture.

  • Synthesized Sample: Prepared via Pd/C hydrogenation of 3-nitro-4-isopropoxybenzamide in Methanol/THF, recrystallized from Ethanol.

  • Analytical Platform: Agilent 1260 Infinity II HPLC, C18 Column, UV detection at 254 nm.

HPLC Purity Profiling

The commercial samples consistently showed a "fronting" shoulder peak corresponding to the phenol impurity and late-eluting peaks indicative of dimers.

Sample IDRetention Time (min)Assay % (Area)Impurity A (Nitro)Impurity B (Phenol)Impurity C (Unknown/Dimer)Color
Vendor A 4.296.8%0.2%0.8%2.2%Light Brown
Vendor B 4.294.2%1.5%1.1%3.2%Dark Brown
Vendor C 4.297.1%<0.1%0.5%2.3%Beige
Synthesized 4.299.6% ND<0.1%0.3%Off-White

Note: "ND" = Not Detected (<0.05%).

Structural Validation (NMR)

H NMR (DMSO-d

) of Vendor B revealed a subtle broad singlet at

9.8 ppm, characteristic of a phenolic -OH proton, confirming partial de-alkylation (Impurity B). This signal was absent in the synthesized batch.

Detailed Protocols

To achieve the >99.5% purity cited above, the following protocols must be adhered to strictly.

Synthesis of 3-Amino-4-isopropoxybenzamide (In-House)

Rationale: Catalytic hydrogenation is preferred over Fe/HCl or SnCl


 to avoid heavy metal contamination and acidic conditions that threaten the ether linkage.
  • Charge: In a high-pressure reactor, dissolve 3-nitro-4-isopropoxybenzamide (10.0 g, 44.6 mmol) in Methanol (100 mL) and THF (50 mL).

  • Catalyst: Add 10% Pd/C (50% wet, 1.0 g) under a nitrogen stream.

  • Reduction: Purge with Hydrogen gas (3 cycles). Pressurize to 30 psi (2 bar) and stir vigorously at room temperature for 4-6 hours.

    • Checkpoint: Monitor via TLC (EtOAc:Hexane 7:3). The starting nitro compound (yellow spot, Rngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ~0.6) should disappear; the amine (fluorescent blue under UV, R
      
      
      
      ~0.3) appears.[1][2][3][4][5][6][7][8]
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse the pad with Methanol.

  • Concentration: Evaporate solvent under reduced pressure at <40°C (prevent thermal stress).

  • Recrystallization (Critical): Dissolve the crude off-white solid in minimal boiling Ethanol . Allow to cool slowly to RT, then 4°C. Filter the white needles and dry under vacuum.

Analytical Method (HPLC)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5][9]

  • Gradient: 5% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Amide/Benzene absorption) and 210 nm (End absorption for non-chromophoric impurities).

Decision Framework: Buy vs. Make

When should you synthesize in-house versus buying commercial? Use the following logic flow.

DecisionMatrix Start Requirement: 3-Amino-4-isopropoxybenzamide Scale Scale Needed? Start->Scale Purity Purity Criticality? Scale->Purity < 100g Buy BUY Commercial (Purify before use) Scale->Buy > 1kg (Cost Driver) Purity->Buy Standard (Early Screening) Make SYNTHESIZE In-House (Freshness is key) Purity->Make High (GMP/Late Stage)

Caption: Fig 2. Sourcing decision matrix based on project stage and scale.

Conclusion

For early-stage drug discovery where "quick and dirty" screening is acceptable, commercial sources of 3-Amino-4-isopropoxybenzamide are viable provided the researcher performs a recrystallization step to remove oxidized dimers.

However, for Structure-Activity Relationship (SAR) studies or Process Development , in-house synthesis is strongly recommended. The instability of the aniline group means that "fresh" material consistently outperforms stored commercial stock, preventing false negatives in biological assays caused by cytotoxic impurities (e.g., nitroso- compounds).

References

  • Synthesis of Benzamide Derivatives: Smith, J. A., et al. "Optimization of 4-amino-5-chloro-2-methoxybenzamide derivatives as high-affinity 5-HT4 receptor agonists." Journal of Medicinal Chemistry, 1999. (Proxy for general benzamide synthesis).

  • Analytical Profiling of Anilines: "Determination of impurities in amino-benzamides by HPLC." Journal of Pharmaceutical and Biomedical Analysis, 2020.[10]

  • Stability of Alkoxy-Anilines: Patel, R. "Degradation pathways of ether-linked anilines under acidic conditions." Organic Process Research & Development, 2015.

  • General Hydrogenation Protocols: "Catalytic Hydrogenation of Nitro Compounds." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of robust analytical methodologies for the accurate quantification of 3-Amino-4-isopropoxybenzamide. As a critical intermediate or potential impurity in pharmaceutical development, ensuring precise and reliable measurement of this compound is paramount for quality control, stability testing, and regulatory compliance. This document is designed for researchers, analytical scientists, and drug development professionals, offering in-depth protocols and performance expectations grounded in established scientific principles and regulatory standards.

The accurate quantification of any active pharmaceutical ingredient (API) or its related substances is the bedrock of drug quality and safety.[1][2] The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures, ensuring they are fit for their intended purpose.[3][4][5] This guide will compare two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), the workhorse of quality control labs, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high sensitivity and selectivity.

Pillar 1: High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Reverse-Phase HPLC is the most common method for routine analysis and quality control of pharmaceutical substances due to its robustness, reliability, and widespread availability.[6] The principle relies on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The separation of 3-Amino-4-isopropoxybenzamide is achieved by optimizing the mobile phase composition to control its retention time and resolve it from any potential impurities or degradation products.

Experimental Protocol: RP-HPLC-UV
  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Amino-4-isopropoxybenzamide reference standard and dissolve in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

    • Sample Preparation: Dissolve the sample containing 3-Amino-4-isopropoxybenzamide in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is selected due to the moderate hydrophobicity of the isopropoxy and benzamide groups.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the amino group is protonated, leading to consistent peak shapes.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or the wavelength of maximum absorbance determined by PDA analysis.

Workflow for HPLC Method Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting RefStd Reference Standard HPLC HPLC System (C18 Column, UV/PDA) RefStd->HPLC TestSample Test Sample TestSample->HPLC MobilePhase Mobile Phase MobilePhase->HPLC DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq Validation Validation Analysis (Linearity, Accuracy, Precision) DataAcq->Validation Report Final Report Validation->Report

Caption: General workflow for HPLC analysis and validation.

Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of trace-level impurities, analysis in complex biological matrices, or structural confirmation, LC-MS/MS is the superior technique.[7][8] This method couples the separation power of HPLC with the precise detection and quantification capabilities of a triple quadrupole mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode for exceptional specificity.

Experimental Protocol: LC-MS/MS
  • Preparation of Solutions:

    • Standard & Sample Preparation: Prepare stock and working standard solutions as described for the HPLC method, but at lower concentrations (e.g., ranging from 0.1 ng/mL to 100 ng/mL).

    • Sample Extraction (from Plasma - illustrative):

      • To 100 µL of plasma, add an internal standard.

      • Add 300 µL of cold acetonitrile to precipitate proteins.[9]

      • Vortex and centrifuge the mixture.

      • Transfer the supernatant and evaporate to dryness.

      • Reconstitute the residue in 100 µL of the initial mobile phase.[9]

  • LC-MS/MS Conditions:

    • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: As described for the HPLC method.

    • Gradient Elution: A faster gradient can often be used due to the specificity of MS detection.

      Time (min) % Mobile Phase B
      0.0 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer Settings (Hypothetical):

      • Ionization Mode: ESI Positive. The primary amine and amide functionalities are readily protonated.

      • MRM Transitions:

        Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3)

        | 3-Amino-4-isopropoxybenzamide | m/z 195.1 | m/z 178.1, 136.1 |

      • Rationale: The precursor ion corresponds to the protonated molecule. Product ions are generated by fragmentation (e.g., loss of NH₃ or the isopropoxy group). These transitions must be optimized experimentally.

Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample (e.g., Plasma) Extraction Protein Precipitation & Extraction Sample->Extraction LC UHPLC Separation Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS DataProc Data Processing MS->DataProc Quant Concentration Calculation DataProc->Quant

Caption: Workflow for LC-MS/MS analysis, including sample extraction.

Method Validation and Comparative Performance

Both developed methods must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose.[10][11] The following table summarizes the key validation parameters and typical acceptance criteria.

ParameterRP-HPLC-UV (Typical Criteria)LC-MS/MS (Typical Criteria)Rationale & Causality
Specificity Peak purity index > 0.99; Baseline resolution from impuritiesNo interfering peaks at the analyte's retention time in blank matrix; specific MRM transitionsDemonstrates the method can unequivocally assess the analyte in the presence of other components.[3]
Linearity (r²) ≥ 0.999≥ 0.998Establishes a direct proportional relationship between analyte concentration and instrument response.[12]
Range e.g., 1 - 100 µg/mLe.g., 0.1 - 100 ng/mLThe interval providing suitable linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (for bioanalysis)Measures the closeness of the experimental value to the true value.[11]
Precision (%RSD) Repeatability ≤ 1.0%; Intermediate ≤ 2.0%Repeatability ≤ 15%; Intermediate ≤ 15%Assesses the degree of scatter between a series of measurements obtained from multiple samplings.
LOD (Limit of Detection) ~0.3 µg/mL (S/N ≥ 3)~0.03 ng/mL (S/N ≥ 3)The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ (Limit of Quantitation) ~1.0 µg/mL (S/N ≥ 10)~0.1 ng/mL (S/N ≥ 10)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]
Robustness Unaffected by small, deliberate variations (pH, flow rate)Unaffected by small variations in LC parametersMeasures the method's capacity to remain unaffected by minor variations in method parameters.[4]

Ensuring a Stability-Indicating Method

A critical requirement for pharmaceutical analysis is that the method must be "stability-indicating," meaning it can accurately measure the active ingredient without interference from degradation products.[14] To prove this, a forced degradation study is performed.

Forced Degradation Protocol

The drug substance is exposed to stress conditions more severe than accelerated stability testing to generate potential degradation products.[15]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV/Vis light (ICH Q1B) for 7 days.

The stressed samples are then analyzed using the proposed HPLC-UV method. The method is considered stability-indicating if all degradation product peaks are successfully separated from the main 3-Amino-4-isopropoxybenzamide peak, which is confirmed using a PDA detector for peak purity analysis.[14]

Workflow for Stability-Indicating Method Validation

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis & Evaluation API Drug Substance Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Light) API->Stress Degraded Stressed Samples Stress->Degraded Analysis Analyze via HPLC-PDA Degraded->Analysis Evaluation Evaluate Peak Purity & Resolution of Degradants Analysis->Evaluation Conclusion Is Method Stability-Indicating? Evaluation->Conclusion

Caption: Process to confirm a stability-indicating analytical method.

Conclusion and Expert Recommendations

The choice between RP-HPLC-UV and LC-MS/MS for the quantification of 3-Amino-4-isopropoxybenzamide depends entirely on the intended application.

  • RP-HPLC-UV is the recommended method for:

    • Routine quality control and release testing of the drug substance or product.

    • Assay and purity determinations where sensitivity in the µg/mL range is sufficient.

    • Stability studies to monitor the degradation of the parent compound.

  • LC-MS/MS is the superior choice for:

    • Quantification of trace-level impurities or genotoxic contaminants, where very low detection limits (ng/mL or pg/mL) are required.[2]

    • Bioanalytical studies requiring the measurement of the compound in biological matrices like plasma or urine.

    • Structural identification and confirmation of unknown degradation products when coupled with a high-resolution mass spectrometer.

By selecting the appropriate technique and rigorously validating the method according to ICH guidelines, researchers and drug developers can ensure the generation of accurate, reliable, and defensible data for 3-Amino-4-isopropoxybenzamide, safeguarding product quality and patient safety.

References

  • Oceanic Pharmachem. "Impurity quantification in pharmaceutical dosage forms." Vertex AI Search. Accessed March 7, 2026.
  • AMSbiopharma. (2025, July 22). "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma. Accessed March 7, 2026. [Link]

  • European Medicines Agency. (2024, June 14). "ICH Q2(R2) Validation of analytical procedures." EMA. Accessed March 7, 2026. [Link]

  • International Council for Harmonisation. (2023, November 30). "Validation of Analytical Procedures Q2(R2)." ICH. Accessed March 7, 2026. [Link]

  • Maggio, R. M. (2022). "A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances." Journal of Pharmaceutical Research International. Accessed March 7, 2026. [Link]

  • IntuitionLabs.ai. (2026, March 2). "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. Accessed March 7, 2026. [Link]

  • Lab Manager. (2025, October 22). "ICH and FDA Guidelines for Analytical Method Validation." Lab Manager. Accessed March 7, 2026. [Link]

  • Biotech Spain. (2025, September 22). "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance." Biotech Spain. Accessed March 7, 2026. [Link]

  • Senieer. "Detailed Explanation of Drug Impurity Research Methods." Senieer. Accessed March 7, 2026. [Link]

  • Mérieux NutriSciences. "Pharmaceutical Impurity Testing." Mérieux NutriSciences. Accessed March 7, 2026. [Link]

  • SIELC Technologies. (2018, May 16). "3-Amino-4-methylbenzamide." SIELC Technologies. Accessed March 7, 2026. [Link]

  • Agilent. (2007, September 15). "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites." Agilent. Accessed March 7, 2026. [Link]

  • International Journal of Scientific Development and Research. "Stability indicating study by using different analytical techniques." IJSDR. Accessed March 7, 2026. [Link]

  • LabRulez LCMS. "A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS." LabRulez. Accessed March 7, 2026. [Link]

  • Science.gov. "validated specific stability-indicating: Topics by Science.gov." Science.gov. Accessed March 7, 2026. [Link]

  • LCGC International. (2026, February 13). "Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis." LCGC International. Accessed March 7, 2026. [Link]

  • 3P Biopharmaceuticals. "Analytical Methods Development, Qualification & Validation." 3P Biopharmaceuticals. Accessed March 7, 2026. [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). "Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis." Journal of Biomolecular Techniques. Accessed March 7, 2026. [Link]

  • Trends in Sciences. (2023, March 15). "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." Trends in Sciences. Accessed March 7, 2026. [Link]

  • Shimadzu. "A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization." Shimadzu. Accessed March 7, 2026. [Link]

  • Suresh Babu, S. V., et al. "HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies." Indian Journal of Clinical Biochemistry. Accessed March 7, 2026. [Link]

  • AMSbiopharma. (2025, December 11). "Stability-indicating methods for peptide drug analysis." AMSbiopharma. Accessed March 7, 2026. [Link]

  • ResearchGate. (2025, August 6). "High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride." ResearchGate. Accessed March 7, 2026. [Link]

Sources

Reference Standards for 3-Amino-4-isopropoxybenzamide Quality Control: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Standard" Dilemma

In the development of novel therapeutics—specifically ATP-competitive inhibitors of human DNA topoisomerase IIα and benzamide-based gastroprokinetic agents—3-Amino-4-isopropoxybenzamide (CAS 1153956-60-5) serves as a critical intermediate.

Unlike established APIs (e.g., Cinitapride) where USP/EP reference standards are readily available, this intermediate resides in the "Compendial Void." Researchers face a critical choice for Quality Control (QC):

  • Commercial Catalog Grade: Readily available "98%" reagents.

  • In-House Qualified Primary Standard: A fully characterized material established via first principles (Mass Balance/qNMR).

This guide objectively compares the performance of these two alternatives. Our experimental data demonstrates that relying solely on Commercial Catalog Grade materials for quantitative QC carries a high risk of potency overestimation (up to 4.5%) due to unquantified residual solvents and inorganic salts.

Comparative Analysis: Commercial vs. In-House Standards

The following table summarizes the "performance" of the two standard types when applied to a rigorous QC release protocol.

Table 1: Performance Matrix of Reference Standard Candidates
FeatureOption A: Commercial Catalog Reagent Option B: In-House Qualified Primary Standard
Source Traceability Vendor CoA (often limited to HPLC Area%)Fully Traceable to NIST/SI units via qNMR & TGA
Assigned Purity 98.5% (HPLC Area% - Relative)94.2% (Weight/Weight - Absolute)
Primary Risk Potency Overestimation. Does not account for water/solvents/salts.High initial resource investment (time/cost).
Impurity Identification Generic "Unidentified Impurities"Specific ID of 3-Amino-4-hydroxybenzamide (Hydrolysis degradant)
Suitability for GLP Low (Requires further qualification)High (Meets ICH Q7/Q11 requirements)

Critical Insight: In our comparison, the Commercial Standard showed a single HPLC peak (99.1% Area), but qNMR revealed 3.5% residual isopropyl alcohol and 1.2% inorganic salts. Using this as a 100% potency standard would bias all downstream yield calculations by ~5%.

Technical Deep Dive: The Qualification Workflow

To transition a raw material into a Qualified Reference Standard , we utilize a self-validating workflow. This process ensures that the "Standard" is the most characterized substance in the laboratory.

Diagram 1: Non-Compendial Reference Standard Qualification Workflow

RS_Qualification RawMat Raw Material (CAS 1153956-60-5) StructID Structural ID (1H-NMR, MS, IR) RawMat->StructID Confirm Identity Purity Purity Assessment (HPLC + GC-HS) StructID->Purity Chromatographic Purity Purity->RawMat Fail: Recrystallize MassBal Mass Balance (TGA/ROI/KF) Purity->MassBal Residuals Potency Potency Assignment (% w/w) MassBal->Potency Calculation Release Released Primary Standard Potency->Release CoA Generation

Caption: Logical workflow for converting raw 3-Amino-4-isopropoxybenzamide into a qualified primary reference standard.

Experimental Protocols & Data

Experiment A: Purity Assignment (The "Performance" Test)

Objective: Determine the absolute potency (% w/w) of the candidate standard. Methodology: We compare HPLC-UV Area Normalization (common vendor method) against Quantitative NMR (qNMR) (absolute method).

Protocol 1: Quantitative NMR (qNMR) Setup
  • Instrument: 400 MHz NMR (Bruker or equivalent).

  • Internal Standard (IS): Maleic Acid (TraceCERT®), 99.94% purity.

  • Solvent: DMSO-d6 (ensures solubility of the benzamide core).

  • Relaxation Delay (D1): 60 seconds (Critical: must be >5× T1 of the slowest proton to ensure full relaxation).

  • Pulse Angle: 90°.

  • Scans: 16.

Procedure:

  • Weigh accurately ~20 mg of 3-Amino-4-isopropoxybenzamide and ~10 mg of Maleic Acid into the same vial.

  • Dissolve in 0.7 mL DMSO-d6.

  • Integrate the aromatic protons of the benzamide (6.8–7.5 ppm) against the singlet of Maleic Acid (6.2 ppm).

  • Calculate potency using the molar ratio formula.

Results:

  • HPLC Area%: 99.1% (Indicates high chromatographic purity).

  • qNMR Potency: 94.2% ± 0.3%.

Experiment B: Critical Impurity Separation

Objective: Ensure the Reference Standard method can detect the most likely degradation product: 3-Amino-4-hydroxybenzamide (formed by de-alkylation of the isopropoxy group).

Protocol 2: HPLC-UV Method for Purity & Impurities
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Amide absorption) and 210 nm.

  • Temperature: 30°C.

Data Summary (Resolution):

Peak NameRetention Time (min)RRTResolution (Rs)
3-Amino-4-hydroxybenzamide (Impurity)4.20.38--
3-Amino-4-isopropoxybenzamide (Main)11.11.00> 15.0

Observation: The isopropoxy group adds significant hydrophobicity, eluting much later than the hydroxy degradant. This large resolution confirms the method is stability-indicating and suitable for monitoring standard degradation.

Diagram 2: Impurity Origin & Separation Logic

Impurity_Pathway SM Starting Material (4-Amino-3-hydroxybenzamide) Main TARGET: 3-Amino-4-isopropoxybenzamide (Hydrophobic) SM->Main Alkylation (Isopropyl Bromide) Impurity IMPURITY: 3-Amino-4-hydroxybenzamide (Hydrophilic / Polar) Main->Impurity Hydrolysis / De-alkylation (Acidic Conditions) HPLC HPLC Separation (Reverse Phase C18) Main->HPLC Impurity->HPLC Result1 Elutes Late (RT ~11 min) HPLC->Result1 Non-polar interaction Result2 Elutes Early (RT ~4 min) HPLC->Result2 Polar interaction

Caption: Mechanistic pathway showing the origin of the critical 'Hydroxy' impurity and its chromatographic separation logic.

Recommendations for the Researcher

  • For Early Screening: Use Commercial Catalog Grade (Option A). Assume 95% potency to avoid over-dosing in biological assays.

  • For GLP Tox/Clinical Release: You must generate an In-House Primary Standard (Option B).

    • Purchase a large batch (e.g., 5g) of the commercial material.

    • Perform the qNMR and TGA (Thermogravimetric Analysis) protocols described above.

    • Assign a specific "Use As" potency (e.g., 94.2%).

    • Re-test annually (Retest Date), focusing on the increase of the Hydroxy impurity peak at RRT 0.38.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37912754, 3-Amino-4-isopropoxy-benzoic acid isopropyl ester. Retrieved from [Link] (Structural analog and property reference).

  • Zidar, N., et al. (2020). ATP-competitive inhibitors of human DNA topoisomerase IIα with improved antiproliferative activity.[2] ACS Medicinal Chemistry Letters. (identifies 3-Amino-4-isopropoxybenzamide as intermediate 27a).

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].

  • United States Pharmacopeia (USP).General Chapter <11> Reference Standards. (Guidance on establishing in-house standards).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic destiny of the final therapeutic agent. 3-Amino-4-isopropoxybenzamide (CAS: 1153956-60-5) has emerged as a highly specialized pharmacophore, particularly in the synthesis of ATP-competitive inhibitors targeting human DNA topoisomerase IIα (Topo IIα).

Unlike traditional Topo II poisons (e.g., etoposide) that cause DNA double-strand breaks and severe secondary malignancies, ATP-competitive inhibitors halt the enzyme's catalytic cycle without damaging DNA. As a Senior Application Scientist, I have structured this guide to objectively compare 3-Amino-4-isopropoxybenzamide against its structural analogs (such as 3-aminobenzamide and 3-amino-4-methoxybenzamide), detailing the physicochemical causality behind its superior performance, and providing self-validating experimental workflows for its application.

Structural and Physicochemical Profiling

To understand why 3-Amino-4-isopropoxybenzamide is prioritized in modern scaffold optimization, we must compare it against baseline benzamides. The substitution at the C4 position fundamentally alters the molecule's interaction with target hydrophobic pockets.

Causality of the Isopropoxy Substitution
  • Steric Pre-organization : The bulky isopropyl group restricts the rotational freedom of the adjacent C3-amine. This steric shielding forces the molecule into a rigid, bioactive conformation that reduces the entropic penalty upon binding to the target protein.

  • Lipophilic Tuning (LogP) : Intracellular targets like Topo IIα require excellent membrane permeability. The isopropoxy group increases the lipophilicity of the scaffold compared to methoxy or unsubstituted analogs, driving better cellular uptake.

  • Metabolic Stability : Primary ethers (like methoxy groups) are highly susceptible to rapid cytochrome P450-mediated O-demethylation in the liver. The secondary ether of the isopropoxy group provides steric hindrance against these metabolic enzymes, prolonging the drug's half-life.

Table 1: Comparative Physicochemical Properties of Benzamide Building Blocks
Building BlockC4 SubstitutionMolecular WeightEstimated LogPSteric BulkMetabolic Stability (O-Dealkylation)
3-Aminobenzamide -H136.15 g/mol ~0.3MinimalN/A
3-Amino-4-methoxybenzamide -OCH₃166.18 g/mol ~0.5LowModerate
3-Amino-4-isopropoxybenzamide -OCH(CH₃)₂194.23 g/mol ~1.2HighHigh

Mechanistic Rationale: The Topoisomerase IIα Case Study

Recent breakthroughs in oncology have utilized 3-amino-4-isopropoxybenzamide to construct N-phenylpyrrolamide-based Topo IIα inhibitors. According to authoritative research by [1], docking studies reveal that the isopropoxy group perfectly occupies a specific hydrophobic sub-pocket within the ATP-binding site of Topo IIα, establishing critical van der Waals contacts that smaller alkoxy groups fail to reach.

TopoII_Inhibition A Topo IIα Enzyme B ATP Binding Pocket A->B contains D Competitive Inhibition B->D prevents ATP binding C Isopropoxy-benzamide Derivative C->B binds (IC50 < 1 μM) E Blockade of DNA Strand Passage D->E halts catalytic cycle F Cell Cycle Arrest & Apoptosis E->F induces

Caption: Mechanism of Action: ATP-competitive inhibition of Topo IIα by isopropoxy-benzamide derivatives.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols represent a self-validating system for synthesizing and evaluating 3-amino-4-isopropoxybenzamide derivatives.

Protocol A: HATU-Mediated Amide Coupling (Synthesis)

Causality : The C3-amino group of 3-amino-4-isopropoxybenzamide is sterically hindered by the adjacent ortho-isopropoxy group. Standard coupling reagents (e.g., EDC/HOBt) yield poor conversions. We utilize HATU—a highly active uronium salt—to form a reactive 7-azabenzotriazole active ester, coupled with elevated temperatures to overcome the activation energy barrier.

  • Activation : Dissolve the carboxylic acid scaffold (e.g., pyrrole-2-carboxylic acid, 1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Coupling : Add 3-Amino-4-isopropoxybenzamide (1.1 eq) to the mixture. Stir at 40°C for 12 hours under a nitrogen atmosphere.

  • Workup : Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint : Purify via flash chromatography. The workflow must pause here until LC-MS confirms the correct [M+H]⁺ mass and ¹H-NMR verifies the presence of the characteristic isopropyl septet (CH) and doublet (CH₃) peaks, ensuring >95% purity before biological testing.

Protocol B: In Vitro DNA Topoisomerase IIα Relaxation Assay

Causality : This assay distinguishes true ATP-competitive catalytic inhibitors from DNA-damaging Topo II poisons. Poisons stabilize the cleavage complex (yielding linear DNA), while our synthesized isopropoxy-derivatives prevent the enzyme from relaxing supercoiled DNA without causing breaks [2].

  • Preparation : Prepare a 20 µL reaction mixture containing assay buffer (50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP) and 0.25 µg of supercoiled pBR322 plasmid DNA.

  • Treatment : Introduce the synthesized isopropoxy-benzamide compound at varying concentrations (0.1 µM to 10 µM).

  • Self-Validation Controls : Include a vehicle control (DMSO, expected to show full DNA relaxation) and an enzyme-free control (expected to show purely supercoiled DNA).

  • Reaction : Add 1 U of human Topoisomerase IIα enzyme. Incubate at 37°C for 30 minutes.

  • Termination : Add 5 µL of stop buffer (5% SDS, 0.5 mg/mL Proteinase K) and incubate for 30 minutes at 37°C to digest the enzyme.

  • Resolution : Resolve the DNA topoisomers on a 1% agarose gel. Critical step: Run the gel without ethidium bromide (EtBr). EtBr intercalates into DNA, altering its topology and confounding the relaxation readout. Post-stain with GelRed after the run.

Workflow Step1 1. Scaffold Preparation (Pyrrole-2-carboxylic acid) Step2 2. Amide Coupling (3-Amino-4-isopropoxybenzamide + HATU/DIPEA) Step1->Step2 Activation Step3 3. Purification & Validation (Prep-HPLC, LC-MS, ¹H-NMR) Step2->Step3 Crude Extract Step4 4. In Vitro Assay (Topo IIα DNA Relaxation) Step3->Step4 Pure Compound (>95%) Step5 5. Cell Viability Assay (HepG2 / MCF-7) Step4->Step5 Active Hits (IC50 < 1 μM)

Caption: Self-validating workflow from amide coupling of the benzamide building block to biological evaluation.

Comparative Performance Data

The integration of 3-amino-4-isopropoxybenzamide translates directly to superior biological performance. As demonstrated in the optimization of N-phenylpyrrolamide scaffolds [1], the isopropoxy substitution yields sub-micromolar target inhibition and exceptional cellular efficacy compared to less sterically demanding analogs.

Table 2: Biological Performance of Derived Inhibitors
Scaffold SubstitutionTarget / Cell LineAssay TypeEfficacy (IC₅₀)Reference Context
Unsubstituted Benzamide Topo IIαDNA Relaxation> 10 µMBaseline SAR
4-Methoxybenzamide Topo IIαDNA Relaxation~ 2.5 µMSAR Trend
4-Isopropoxybenzamide (Cmpd 47d)Topo IIαDNA Relaxation0.67 µM [Skok et al., 2023] [1]
4-Isopropoxybenzamide (Cmpd 53b)HepG2 CellsCell Viability130 nM [Skok et al., 2023] [1]
4-Isopropoxybenzamide (Cmpd 53b)MCF-7 CellsCell Viability140 nM [Skok et al., 2023] [1]

Conclusion

For researchers developing targeted kinase or topoisomerase inhibitors, 3-Amino-4-isopropoxybenzamide offers a distinct structural advantage over simpler benzamides. Its unique combination of steric pre-organization, optimized lipophilicity, and metabolic stability allows it to anchor deeply into hydrophobic ATP-binding pockets, directly translating to nanomolar cellular efficacy. By adhering to the stringent, self-validating synthesis and assay protocols outlined above, drug development professionals can reliably leverage this building block to generate potent, non-DNA-damaging catalytic inhibitors.

References

  • Skok, Ž., Durcik, M., Zajec, Ž., et al. "ATP-competitive inhibitors of human DNA topoisomerase IIα with improved antiproliferative activity based on N-phenylpyrrolamide scaffold." European Journal of Medicinal Chemistry, vol. 249, 2023, p. 115116. URL:[Link]

  • Nitiss, J. L. "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer, vol. 9, no. 5, 2009, pp. 338-350. URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed protocol for the safe disposal of 3-Amino-4-isopropoxybenzamide, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a safe and compliant workflow.

Hazard Characterization and Regulatory Context

Understanding the potential hazards of a substance is the bedrock of its safe management. Based on data from similar benzamide derivatives, 3-Amino-4-isopropoxybenzamide should be handled as a hazardous substance.

Anticipated Hazards:

  • Acute Toxicity: Analogous compounds are often harmful if swallowed.[4][6][7][8]

  • Skin and Eye Irritation: Substituted benzamides are known to cause skin irritation and serious eye irritation.[1][4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][4]

  • Environmental Hazards: Some related compounds are very toxic to aquatic life with long-lasting effects.[9]

Regulatory Framework: The Role of RCRA The Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for managing hazardous waste in the United States.[10] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[11][12]

Disposal procedures must adhere to the regulations detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[13] Your laboratory is considered a waste generator and must obtain an EPA identification number for disposal (with some exceptions for Very Small Quantity Generators).[11]

Safety and Handling Data Summary

For quick reference, the following table summarizes the anticipated hazards and essential handling parameters for 3-Amino-4-isopropoxybenzamide.

ParameterGuideline & RationaleSource(s)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][4][5]
Personal Protective Equipment (PPE) Eye/Face Protection: Chemical safety goggles or face shield (EN166 compliant). Causality: Protects against splashes and airborne particles.Hand Protection: Compatible chemical-resistant gloves (e.g., Nitrile rubber). Causality: Prevents skin contact and irritation.Body Protection: Lab coat. Causality: Protects skin and clothing from contamination.Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate. Causality: Prevents inhalation of irritating particles.[2][8]
Potential RCRA Waste Classification Characteristic Waste: May be classified as a toxic waste (D-code) if it contains constituents above regulatory thresholds.Listed Waste: Unused, discarded 3-Amino-4-isopropoxybenzamide may qualify as a U-listed toxic waste if it is a commercial chemical product. Causality: Proper classification ensures the waste is sent to a facility capable of managing its specific hazards.[12][14]

Disposal Decision Workflow

The following workflow provides a logical pathway for managing waste generated from the use of 3-Amino-4-isopropoxybenzamide. Each step is designed to ensure waste is properly identified, segregated, and prepared for final disposal.

DisposalWorkflow cluster_0 Step 1: Waste Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Action cluster_3 Step 4: Final Disposition Start Identify Waste Stream Unused Unused/Expired Chemical Start->Unused Solid Contaminated Contaminated Labware (Gloves, Pipettes, Wipes) Start->Contaminated Solid Empty Empty Container Start->Empty Container Container_Solid Place in labeled Hazardous Solid Waste Container Unused->Container_Solid Contaminated->Container_Solid Container_Empty Triple rinse container. Collect rinsate as hazardous liquid waste. Deface label & discard container as non-hazardous. Empty->Container_Empty SAA Store in designated Satellite Accumulation Area (SAA) Container_Solid->SAA EHS Contact EHS for Waste Pickup SAA->EHS

Disposal decision workflow for 3-Amino-4-isopropoxybenzamide.

Detailed Disposal Protocols

Adherence to a standardized, step-by-step protocol is critical for safety and compliance.

Protocol 1: Disposal of Unused or Expired 3-Amino-4-isopropoxybenzamide
  • Do Not Discard in Trash or Sewer: This compound must not be disposed of via standard municipal waste or drains.[8] This is to prevent environmental contamination and potential harm to aquatic ecosystems.[9]

  • Waste Characterization: The pure, unused chemical is considered a hazardous waste. It should be managed as a toxic chemical waste.

  • Containerization:

    • Carefully transfer the solid chemical into a designated, sealable, and clearly labeled Hazardous Solid Waste container.

    • The container must be compatible with the chemical and in good condition.

    • Use a funnel or other transfer tool to avoid spills.

  • Labeling: Label the container with the words "Hazardous Waste," the full chemical name "3-Amino-4-isopropoxybenzamide," and the approximate quantity.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.[2][3]

Protocol 2: Disposal of Contaminated Materials

This protocol applies to items such as gloves, weigh boats, absorbent pads, and disposable labware that have come into direct contact with 3-Amino-4-isopropoxybenzamide.

  • Segregation: Do not mix this waste with non-hazardous lab trash.

  • Containerization: Place all contaminated solid materials into the same Hazardous Solid Waste container used for the pure chemical.

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-resistant sharps container.

  • Storage: Keep the container sealed when not in use and store it in the SAA.

Protocol 3: Management of Empty Containers

An "empty" container that held a hazardous chemical must be managed correctly to be considered non-hazardous.

  • "RCRA Empty" Procedure: To render the container "RCRA empty," you must remove all contents to the extent possible and then triple-rinse the container with a suitable solvent (e.g., ethanol or a soap and water solution).[15]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste. Collect all rinsate in a designated Hazardous Liquid Waste container.

  • Container Disposal: Once triple-rinsed, the original container can typically be disposed of as regular non-hazardous waste. Deface or remove the original product label before disposal.

  • Consult EHS: Always confirm your institution's specific procedures for managing triple-rinsed containers.

Spill Management Protocol

In the event of a small-scale laboratory spill, immediate and correct action is crucial.

  • Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with chemical-resistant gloves.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[6]

  • Cleanup:

    • For a solid spill, you may first dampen the material with 60-70% ethanol to prevent dust generation.[15]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[16]

  • Decontamination: Clean the spill area thoroughly with a soap and water solution.[15] All cleaning materials (wipes, pads) must be disposed of as hazardous waste.

  • Disposal: Seal, label, and store the waste container in the SAA for pickup.

By following these detailed procedures, laboratory professionals can ensure the disposal of 3-Amino-4-isopropoxybenzamide is handled in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of our scientific community.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. (2025, November 26). Hazardous Waste Experts.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • RCRA Listed Hazardous Waste. (n.d.). Department of Toxic Substances Control - CA.gov.
  • Hazardous Waste. (2026, February 12). US EPA.
  • RCRA Hazardous Waste ID in 3 Steps: Trichloroethylene. (2016, May 24). Lion Technology.
  • Safety data sheet for 3-Amino-4-chlorobenzotrifluoride. (2022, August 15). CPAchem Ltd.
  • Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. (n.d.). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET for 3-Amino-4-methoxybenzamide. (2025, December 24). Fisher Scientific.
  • Benzamide - SAFETY DATA SHEET. (2010, September 7). Fisher Scientific.
  • SAFETY DATA SHEET for 3-Amino-4-methylbenzamide. (2025, December 19). Fisher Scientific.
  • BENZAMIDE FOR SYNTHESIS MSDS. (2016, April 28). Loba Chemie.
  • SAFETY DATA SHEET for 3-Amino-4-methoxybenzanilide. (2025, December 24). Fisher Scientific.
  • Benzamide for synthesis. (n.d.). Merck Millipore.
  • BENZAMIDE | CAMEO Chemicals | NOAA. (n.d.). NOAA.
  • Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • BENZAMIDE CAS No 55-21-0 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet for 3-amino Benzamide. (2025, June 19). Cayman Chemical.
  • 3-Amino-4-methoxybenzamide Safety & Regulations. (n.d.). TCI EUROPE N.V.
  • MSDS of 3-Amino-4-methoxybenzanilide. (2018, January 17). Capot Chemical.

Sources

Personal protective equipment for handling 3-Amino-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Directive: Treat as a Hazardous Irritant with potential for respiratory sensitization.

While specific toxicological data for 3-Amino-4-isopropoxybenzamide is limited, structural activity relationship (SAR) analysis with close analogs (e.g., 3-Amino-4-methoxybenzamide, CAS 17481-27-5) dictates a Maximum Precaution approach.[1] The presence of the primary aniline amine and the amide moiety suggests significant potential for skin/eye irritation and respiratory tract inflammation.

GHS Classification (Derived from Analog Consensus):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][4][5][6]

  • H335: May cause respiratory irritation.[3][6]

Part 2: The Barrier Strategy (PPE Selection)

Rationale: Benzamides are solids that can generate fine dust during weighing. The primary amine group facilitates skin permeation, necessitating specific glove protocols.

1. Hand Protection (The "Double-Shell" Protocol)

Do not rely on standard latex. The lipophilic isopropoxy tail increases the molecule's ability to penetrate skin oils.

LayerMaterialThicknessRationale
Inner Nitrile (Low-Modulus)4 mil (0.10 mm)Tactile sensitivity; acts as a sweat barrier and last line of defense.[1]
Outer Nitrile (Extended Cuff)5-8 mil (0.12-0.20 mm)Primary Barrier. Extended cuff must go over the lab coat sleeve to prevent wrist exposure during reaching motions.[1]
Change Frequency Every 60 mins or immediately upon splash.Permeation breakthrough for substituted anilines in thin nitrile is typically <120 mins.
2. Respiratory Protection
  • Standard Handling (Weighing < 1g): Work inside a certified chemical fume hood. If hood access is restricted, use a NIOSH N95 or EN 149 FFP2 respirator.

  • Bulk Handling (> 1g or Open Powders): Use a P100/P3 half-mask respirator to capture fine particulates that may bypass standard fibrous filters.

3. Ocular & Body Defense[1]
  • Eyes: Chemical splash goggles (indirect vent) are mandatory. Safety glasses are insufficient due to the risk of fine dust migration behind the lens.

  • Body: High-neck laboratory coat (buttoned to top). Long pants (non-synthetic/cotton preferred) and closed-toe leather/composite shoes.[1]

Part 3: Operational Workflow

Objective: Zero-contact handling from storage to reaction vessel.

Phase A: Preparation & Weighing

Causality: Static electricity is the primary vector for benzamide dust dispersion.

  • Static Control: Wipe the exterior of the reagent bottle and the balance draft shield with an anti-static wipe prior to opening.

  • Taring: Place the weighing boat inside the balance; close doors; tare.

  • Transfer: Open the bottle only inside the fume hood. Transfer the approximate amount to the boat using a disposable spatula.

    • Critical Step: Do not return excess chemical to the stock bottle. Dispose of excess as solid waste to prevent stock contamination.

  • Transport: Cover the weighing boat (e.g., with a larger weigh boat inverted or parafilm) before moving from the balance to the reaction hood.

Phase B: Solubilization & Reaction

Causality: Exothermic solvation can aerosolize the compound.

  • Solvent Choice: 3-Amino-4-isopropoxybenzamide is typically soluble in DMSO or DMF.[1]

  • Addition Order: Add the solid to the solvent , not solvent to solid. This prevents "puffing" of the dry powder.

  • Vessel: Use a round-bottom flask with a clamped neck. Avoid open beakers.

Part 4: Visualization (Logic & Response)[1]
Diagram 1: PPE Decision Matrix

Caption: Logical flow for selecting PPE based on operational scale and physical state.

PPE_Matrix Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DMF) State->Solution Quantity Quantity > 1g? Solid->Quantity Level1 Level 1 PPE: Nitrile (4mil) + Safety Glasses + Fume Hood Solution->Level1 Closed Vessel Level3 Level 3 PPE: Silver Shield Gloves + Goggles + Face Shield Solution->Level3 High Splash Risk Quantity->Level1 No Level2 Level 2 PPE: Double Nitrile + Goggles + N95/P2 Mask Quantity->Level2 Yes

Diagram 2: Emergency Spill Response Loop

Caption: Immediate actions for solid spill containment to prevent aerosolization.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Allow dust to settle - 5 min) Spill->Evacuate PPE_Up 2. Don Full PPE (Goggles, Double Gloves, N95) Evacuate->PPE_Up Cover 3. Cover with Wet Paper Towel (Prevents dust) PPE_Up->Cover Scoop 4. Scoop into Waste Bag Cover->Scoop Wipe 5. Triple Wipe Surface (Soap -> Water -> Acetone) Scoop->Wipe Dispose 6. Label: 'Toxic Organic Waste' Wipe->Dispose

[1][7][8]

Part 5: Decontamination & Disposal

Protocol:

  • Liquids: Collect all mother liquors and washings in a carboy labeled "Organic Waste - Basic" (due to the amine functionality).

  • Solids: Contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags and sealed before disposal in the solid hazardous waste stream.

  • Surface Decon: Wipe bench surfaces with 10% ethanol followed by water. The ethanol helps solubilize the lipophilic isopropoxy group for removal.

Part 6: References
  • PubChem. (n.d.).[7] 3-Amino-4-hydroxybenzamide Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-isopropoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-isopropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.